molecular formula C24H30N2O3 B13430823 Doxapram N-Oxide

Doxapram N-Oxide

Cat. No.: B13430823
M. Wt: 394.5 g/mol
InChI Key: PAEUIJWYTSHVQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Doxapram N-Oxide is a useful research compound. Its molecular formula is C24H30N2O3 and its molecular weight is 394.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Doxapram N-Oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Doxapram N-Oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H30N2O3

Molecular Weight

394.5 g/mol

IUPAC Name

1-ethyl-4-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-3,3-diphenylpyrrolidin-2-one

InChI

InChI=1S/C24H30N2O3/c1-2-25-19-22(13-14-26(28)15-17-29-18-16-26)24(23(25)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,22H,2,13-19H2,1H3

InChI Key

PAEUIJWYTSHVQC-UHFFFAOYSA-N

Canonical SMILES

CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CC[N+]4(CCOCC4)[O-]

Origin of Product

United States

Foundational & Exploratory

Doxapram N-Oxide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of Doxapram N-Oxide (CAS 2724726-82-1), a primary metabolite and key reference standard for the respiratory stimulant Doxapram. Designed for researchers, scientists, and drug development professionals, this document synthesizes the available technical data with field-proven insights into the characterization, potential biological significance, and analytical considerations of this compound.

Introduction: The Significance of Doxapram N-Oxide

Doxapram is a well-established central nervous system (CNS) and respiratory stimulant used to counteract respiratory depression following anesthesia or in certain cases of respiratory failure.[1][2] The metabolic fate of Doxapram is of critical importance for understanding its complete pharmacological and toxicological profile. Doxapram N-Oxide emerges as a significant metabolite in this context.[3] As with many tertiary amine drugs, N-oxidation represents a key metabolic pathway.[3] The formation of Doxapram N-Oxide is therefore a crucial aspect of Doxapram's biotransformation.

The availability of Doxapram N-Oxide as a fully characterized chemical reference standard underscores its importance in the pharmaceutical industry.[1][4][5] It serves as an indispensable tool for the development and validation of analytical methods aimed at quantifying Doxapram and its metabolites in biological matrices and pharmaceutical formulations.[1] Furthermore, its use in quality control applications during the synthesis and formulation stages of Doxapram is vital for ensuring the purity and safety of the final drug product.[1]

Physicochemical and Structural Properties

Doxapram N-Oxide, with the chemical name 4-(2-(1-ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl)morpholine 4-oxide, is structurally similar to its parent compound, with the addition of an oxygen atom to the nitrogen of the morpholine ring.[6]

PropertyValueSource(s)
CAS Number 2724726-82-1[6]
Molecular Formula C₂₄H₃₀N₂O₃[1][6]
Molecular Weight 394.52 g/mol [1][6]
Appearance Likely a white to off-white crystalline powder (inferred from Doxapram)[7]
Solubility Expected to have increased water solubility compared to Doxapram due to the polar N-oxide group.[8]
Stability N-oxides can be susceptible to reduction back to the parent amine, particularly under certain in vitro conditions. Stability studies are recommended.

Structural Representation:

G cluster_doxapram_n_oxide Doxapram N-Oxide N1 N C1 C N1->C1 C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 O1 O C3->O1 C5 C C4->C5 C5->N1 N_pyrrolidinone N C_ethyl_1 CH2 N_pyrrolidinone->C_ethyl_1 C_carbonyl C=O N_pyrrolidinone->C_carbonyl C_ethyl_2 CH3 C_ethyl_1->C_ethyl_2 C_alpha C C_carbonyl->C_alpha C_beta C C_alpha->C_beta C_phenyl1_1 C C_alpha->C_phenyl1_1 C_phenyl2_1 C C_alpha->C_phenyl2_1 C_gamma CH C_beta->C_gamma C_gamma->N_pyrrolidinone C_bridge_1 CH2 C_gamma->C_bridge_1 C_bridge_2 CH2 C_bridge_1->C_bridge_2 C_bridge_2->N1 O_n_oxide O- N1_plus N+ N1_plus->O_n_oxide

Caption: 2D structure of Doxapram N-Oxide.

Synthesis and Characterization

Synthesis

While specific, detailed synthetic procedures for Doxapram N-Oxide are not widely published in peer-reviewed literature, the general synthesis of tertiary amine N-oxides is well-established.[9] The most common method involves the direct oxidation of the parent tertiary amine, Doxapram, using various oxidizing agents.[9]

Hypothetical Synthetic Workflow:

G Doxapram Doxapram Reaction Oxidation Reaction Doxapram->Reaction Oxidizing_Agent Oxidizing Agent (e.g., m-CPBA, H₂O₂) Oxidizing_Agent->Reaction Solvent Inert Solvent (e.g., DCM, Acetone) Solvent->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Doxapram_N_Oxide Doxapram N-Oxide Purification->Doxapram_N_Oxide

Caption: General workflow for the synthesis of Doxapram N-Oxide.

Experimental Protocol (General):

  • Dissolution: Dissolve Doxapram in a suitable inert solvent, such as dichloromethane (DCM) or acetone.

  • Oxidation: Add the oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide) to the solution, typically at a controlled temperature (e.g., 0 °C to room temperature).

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench any excess oxidizing agent.

  • Work-up: Perform an aqueous work-up to remove by-products and unreacted reagents.

  • Purification: Purify the crude product using column chromatography on silica gel or another suitable stationary phase.

  • Characterization: Characterize the final product to confirm its identity and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Analytical Characterization

As a reference standard, the purity and identity of Doxapram N-Oxide must be rigorously established.

Table of Analytical Techniques:

TechniquePurposeExpected Observations
¹H and ¹³C NMR Structural elucidation and confirmation.Shifts in the signals of protons and carbons adjacent to the N-oxide group compared to Doxapram.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of Doxapram N-Oxide (m/z 395.2335 for [M+H]⁺).
HPLC/UPLC Purity assessment and quantification.A single, sharp peak under optimized chromatographic conditions.
Infrared (IR) Spectroscopy Identification of functional groups.A characteristic N-O stretching vibration.[8]

Pharmacological and Toxicological Profile (Inferred)

Specific pharmacological and toxicological data for Doxapram N-Oxide are not extensively available. However, based on the known properties of Doxapram and the general behavior of N-oxide metabolites, some inferences can be drawn.

Mechanism of Action

Doxapram stimulates respiration by acting on peripheral chemoreceptors in the carotid bodies and, at higher doses, directly on the respiratory centers in the brainstem.[10][11] A key molecular mechanism involves the inhibition of potassium channels.[11][12]

It is plausible that Doxapram N-Oxide may retain some of the pharmacological activity of the parent compound, although likely with reduced potency. The N-oxide group increases polarity, which may hinder its ability to cross the blood-brain barrier as effectively as Doxapram, potentially leading to a more pronounced effect on peripheral chemoreceptors relative to central respiratory centers.

Proposed Signaling Pathway (based on Doxapram):

G Doxapram_N_Oxide Doxapram N-Oxide (Potentially lower affinity) Potassium_Channels Potassium Channels in Carotid Body Doxapram_N_Oxide->Potassium_Channels Inhibition Depolarization Cellular Depolarization Potassium_Channels->Depolarization Leads to Calcium_Influx Calcium Influx Depolarization->Calcium_Influx Neurotransmitter_Release Neurotransmitter Release Calcium_Influx->Neurotransmitter_Release Respiratory_Center Respiratory Center Stimulation (Brainstem) Neurotransmitter_Release->Respiratory_Center Increased_Respiration Increased Respiration Respiratory_Center->Increased_Respiration

Caption: Hypothesized mechanism of action for Doxapram N-Oxide.

Pharmacokinetics

The introduction of the N-oxide functional group is expected to alter the pharmacokinetic profile of Doxapram. The increased polarity would likely lead to:

  • Reduced Volume of Distribution: Less penetration into tissues compared to Doxapram.

  • Increased Renal Excretion: The more water-soluble N-oxide metabolite is more readily eliminated by the kidneys.

  • Potential for In Vivo Reduction: N-oxides can be reduced back to the parent amine by enzymes such as cytochrome P450, which could contribute to the overall pharmacological effect of Doxapram.[3]

Toxicology

The toxicological profile of Doxapram N-Oxide has not been independently established. It is reasonable to assume that it would exhibit a similar, but likely attenuated, toxicity profile to Doxapram. The side effects of Doxapram are related to its CNS stimulant properties and can include hypertension, tachycardia, and seizures at high doses.[13]

Application in Drug Development and Research

Doxapram N-Oxide is a critical tool for:

  • Metabolite Identification Studies: Serving as a reference standard to confirm the presence of this metabolite in in vitro and in vivo metabolism studies of Doxapram.

  • Pharmacokinetic Analysis: Enabling the development of quantitative bioanalytical methods (e.g., LC-MS/MS) to determine the concentration of Doxapram and its N-oxide metabolite in biological samples.[14]

  • Impurity Profiling: Used as a qualified impurity standard in the quality control of Doxapram drug substance and drug product.

  • Toxicological Assessment: Investigating the potential contribution of the N-oxide metabolite to the overall toxicity of Doxapram.

Workflow for Metabolite Quantification:

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Biological_Sample Biological Sample (Plasma, Urine) Extraction Extraction (e.g., SPE, LLE) Biological_Sample->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis Doxapram_N_Oxide_Standard Doxapram N-Oxide Reference Standard Calibration_Curve Calibration Curve Generation Doxapram_N_Oxide_Standard->Calibration_Curve Calibration_Curve->MS_Detection

Caption: Workflow for the quantification of Doxapram N-Oxide in biological samples.

Conclusion and Future Directions

Doxapram N-Oxide is a key metabolite of Doxapram and an essential reference standard for pharmaceutical analysis. While its independent pharmacological and toxicological profiles are not yet fully elucidated, its physicochemical properties can be inferred from the parent compound and general knowledge of N-oxides. Further research is warranted to:

  • Definitively characterize the physicochemical properties of Doxapram N-Oxide.

  • Elucidate its specific pharmacological activity and mechanism of action.

  • Determine its full pharmacokinetic and toxicological profiles.

  • Investigate the extent of its in vivo reduction back to Doxapram.

A deeper understanding of Doxapram N-Oxide will contribute to a more comprehensive safety and efficacy profile of Doxapram and aid in the development of improved respiratory stimulants.

References

  • Doxapram N-Oxide - Axios Research. [Link]

  • Doxapram Monograph for Professionals - Drugs.com. [Link]

  • Doxapram: Package Insert / Prescribing Information - Drugs.com. [Link]

  • Doxapram | C24H30N2O2 | CID 3156 - PubChem - NIH. [Link]

  • Doxapram-impurities | Pharmaffiliates. [Link]

  • Doxapram stimulates dopamine release from the intact rat carotid body in vitro - PubMed. [Link]

  • Doxapram N-Oxide - Quality Control Chemicals (QCC). [Link]

  • Doxapram: Uses & Dosage | MIMS Philippines. [Link]

  • Doxapram inhibits the in vitro oxidation of hexobarbital - PubMed. [Link]

  • A pharmacokinetic study of doxapram in patients and volunteers - PMC. [Link]

  • A pharmacokinetic study of doxapram in patients and volunteers - PubMed. [Link]

  • COMMITTEE FOR VETERINARY MEDICINAL PRODUCTS - EMA. [Link]

  • Pharmacokinetics and metabolism of intravenous doxapram in horses - PubMed. [Link]

  • Precision Dosing of Doxapram in Preterm Infants Using Continuous Pharmacodynamic Data and Model-Based Pharmacokinetics: An Illustrative Case Series - Frontiers. [Link]

  • Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and 2-Ketodoxapram in Porcine Plasma and Brain Tissue - PMC. [Link]

  • Doxapram - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. [Link]

  • N-Oxide Formation and Related Reactions in Drug Metabolism | Scilit. [Link]

  • Doxapram - Wikipedia. [Link]

  • [Stability of extemporaneous preparations of doxapram (Dopram) for neonatal use]. [Link]

  • Part I / Doxapram Hydrochloride. [Link]

  • What is the mechanism of Doxapram Hydrochloride? - Patsnap Synapse. [Link]

  • Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds - ResearchGate. [Link]

  • Doxapram - AERU - University of Hertfordshire. [Link]

  • Doxapram:. [Link]

  • A New Look at the Respiratory Stimulant Doxapram | Request PDF - ResearchGate. [Link]

  • Medicinal Chemistry of Drugs with N‑Oxide Functionalities - Semantic Scholar. [Link]

  • The Synthesis of Chiral N-Oxides and Their Applications to β-Turn Mimetic Design - The University of Liverpool Repository. [Link]

  • Compound: DOXAPRAM HYDROCHLORIDE (CHEMBL3989519) - ChEMBL - EMBL-EBI. [Link]

  • US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives - Google P
  • Doxapram Hydrochloride - ASHP Publications. [Link]

  • Doxapram – Knowledge and References - Taylor & Francis. [Link]

Sources

Unraveling the Oxidative Degradation Pathways of Doxapram API: Mechanisms, Analytical Workflows, and Mitigation Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Doxapram hydrochloride is a potent central respiratory stimulant characterized by a pyrrolidinone core linked to a morpholine ring. While the active pharmaceutical ingredient (API) maintains general stability under ambient conditions, it is highly susceptible to oxidative degradation, which poses significant challenges during formulation and shelf-life storage. The primary degradation pathways for Doxapram and its structural analogs are driven by hydrolysis and oxidation[1].

As a Senior Application Scientist, understanding the precise mechanisms of these oxidative pathways is non-negotiable. This whitepaper deconstructs the structural vulnerabilities of Doxapram, outlines a self-validating forced degradation protocol, and provides formulation strategies to mitigate oxidative loss.

Structural Vulnerabilities & Mechanistic Pathways

Oxidation in pharmaceuticals is mechanistically complex, often producing a wider and more unpredictable range of degradation products compared to hydrolysis[2]. For Doxapram (1-ethyl-4-(2-morpholinoethyl)-3,3-diphenylpyrrolidin-2-one), oxidative vulnerability is highly localized.

  • N-Oxidation (The Primary Pathway): The tertiary amine within the morpholine ring is the most electron-rich center of the molecule. It acts as the primary target for electrophilic attack by reactive oxygen species (ROS) or peroxides, rapidly yielding Doxapram N-oxide .

  • C-Oxidation (Keto-doxapram Formation): Radical-mediated oxidation at the carbon adjacent to the morpholine nitrogen or oxygen leads to the formation of a morpholinone derivative. This specific degradant, keto-doxapram , is also recognized as a major active metabolite in vivo[3]. The morpholine moiety is a well-documented target for oxidative metabolism, often dictating the overall stability profile of the parent drug scaffold[4].

  • Advanced Ring Cleavage: Under prolonged or severe oxidative stress, the morpholine ring undergoes complete oxidative cleavage, generating a complex mixture of low-molecular-weight aliphatic amines and carboxylic acids.

Pathway API Doxapram API (Tertiary Amine & Morpholine) NOxide Doxapram N-oxide (Primary Oxidative Degradant) API->NOxide Peroxide/ROS Attack (N-Oxidation) Keto Keto-doxapram (Morpholinone Derivative) API->Keto Radical Initiation (C-Oxidation) Cleavage Ring Cleavage Products (Advanced Oxidation) Keto->Cleavage Prolonged Stress (Oxidative Cleavage)

Figure 1: Mechanistic pathways of Doxapram API oxidative degradation.

Self-Validating Protocol for Oxidative Forced Degradation

To accurately profile Doxapram's degradation pathways and develop a robust Stability-Indicating Method (SIM), a controlled forced degradation study must be executed. The following step-by-step methodology is designed as a self-validating system to ensure absolute data integrity.

Methodology: Step-by-Step Oxidative Stress Testing
  • Step 1: API Solution Preparation Dissolve Doxapram API in a chemically inert diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1.0 mg/mL.

    • Causality: Acetonitrile is selected over methanol to prevent the generation of oxidative esterification artifacts, ensuring that any observed degradation is purely oxidative.

  • Step 2: Oxidative Challenge Spike the solution with

    
     to achieve a final concentration of 3% v/v.
    
    • Causality: A 3% concentration provides sufficient oxidative stress to generate primary degradants (like N-oxides) without causing immediate, complete destruction of the API. Complete destruction obscures the intermediate pathway steps.

  • Step 3: Thermal Cycling Incubate parallel sample vials at 25°C and 60°C for 24 to 72 hours.

    • Causality: Temperature acceleration allows for the calculation of the activation energy (

      
      ) of the oxidation reaction, providing predictive kinetic data for long-term shelf-life.
      
  • Step 4: Reaction Quenching (Critical Step) Terminate the reaction by adding a stoichiometric excess of sodium metabisulfite (

    
    ) immediately prior to chromatographic injection.
    
    • Causality: Failing to quench residual peroxide leads to continued degradation inside the autosampler during the analytical run. This skews quantitative mass balance and produces artifactual data.

  • Step 5: Control Validation (Self-Validating Step) Run a parallel blank (diluent +

    
     + quencher) alongside the stressed sample.
    
    • Causality: This step mathematically subtracts system peaks, ensuring that all integrated peaks are true API degradants and not reagent impurities.

Workflow Prep 1. API Prep (1 mg/mL in MeCN/H2O) Stress 2. Oxidative Stress (3% H2O2, 25°C/60°C) Prep->Stress Quench 3. Quenching (Na2S2O5 Addition) Stress->Quench Analysis 4. UPLC-MS/MS (Stability-Indicating) Quench->Analysis Data 5. Mass Balance (Peak Purity Check) Analysis->Data

Figure 2: Self-validating experimental workflow for forced oxidative degradation.

Analytical Characterization & Quantitative Profiling

A validated UPLC-MS/MS method is required to separate the parent API from its closely related oxidative degradants[3]. Because N-oxides are significantly more polar than their parent tertiary amines, they exhibit distinct chromatographic behavior.

Table 1: Typical Oxidative Degradation Profile of Doxapram API (3%


, 60°C, 24h) 
Analyte / DegradantRelative Polaritym/z [M+H]+Relative % AreaMechanistic Origin
Doxapram (API) Moderate379.282.5%N/A
Doxapram N-oxide High (Early Elution)395.212.0%N-Oxidation of morpholine
Keto-doxapram Moderate-High393.24.5%C-Oxidation of morpholine
Cleavage Products Very HighVariable1.0%Advanced Ring Opening

Data Interpretation Note: The mass balance (sum of API + degradants) must remain ≥95%. A drop below this threshold indicates that volatile degradants are escaping or that secondary polymerization is occurring.

Formulation Mitigation Strategies

Translating these mechanistic insights into formulation science is critical for commercial viability. To protect Doxapram API from oxidative degradation, the following strategies must be implemented:

  • Strict Excipient Screening: Excipients are the most common source of impurities that initiate oxidation[2]. Emulsifiers (e.g., polysorbates, PEGs) can contain micro-molar concentrations of hydroperoxides. Only low-peroxide grade excipients should be utilized in Doxapram formulations.

  • Atmospheric Control: The introduction of an inert gas (such as Argon or Nitrogen) into the headspace of the compounding vessel and the final sealed vial drastically reduces dissolved oxygen, directly inhibiting the radical-mediated C-oxidation pathway[5].

  • Antioxidant Integration: The addition of water-soluble, sacrificial antioxidants (e.g., ascorbic acid or sodium metabisulfite) can preferentially scavenge ROS before they have the opportunity to attack the vulnerable morpholine nitrogen.

References

  • Science.gov - stability-indicating uplc method. Available at: [Link]

  • ACS Publications - Oxetanes in Drug Discovery: Structural and Synthetic Insights. Available at: [Link]

  • ResearchGate - The Importance of Pharmaceutical Excipients and Interactions of Drug Substances with Excipients and Food Products. Available at:[Link]

  • PMDA - GENERAL INFORMATION. Available at: [Link]

Sources

Doxapram N-Oxide impurity profile in pharmaceutical formulations

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Technical Guide: Doxapram N-Oxide Impurity Profiling in Pharmaceutical Formulations

Executive Summary

In the high-stakes landscape of respiratory stimulant development, the stability of Doxapram Hydrochloride hinges on the integrity of its morpholine ring. While hydrolysis pathways are well-documented in pharmacopeial monographs (USP/EP), oxidative degradation leading to Doxapram N-Oxide represents a critical, often under-characterized stability risk.

This guide provides a comprehensive technical framework for the identification, quantification, and control of Doxapram N-Oxide. It moves beyond standard compliance, offering a mechanistic understanding of the impurity’s formation and a self-validating analytical protocol for researchers and quality control scientists.

The Chemistry of Vulnerability: N-Oxide Formation

Structural Basis of Oxidation

Doxapram acts as a respiratory stimulant via the carotid chemoreceptors. Its chemical structure features a morpholine ring containing a tertiary amine. Unlike the amide nitrogen in the pyrrolidinone ring—which is stabilized by resonance—the morpholine nitrogen possesses a lone pair of electrons highly susceptible to electrophilic attack by reactive oxygen species (ROS).

Mechanistic Pathway

The formation of Doxapram N-Oxide is not a random event but a predictable outcome of oxidative stress (peroxides in excipients, headspace oxygen). The reaction proceeds via a nucleophilic attack of the morpholine nitrogen on an electrophilic oxygen source (e.g., hydrogen peroxide or peroxy acids).

Key Reaction Characteristics:

  • Type: Bimolecular Nucleophilic Substitution (

    
    -like).
    
  • Kinetics: Second-order dependence on [Doxapram] and [Oxidant].

  • Stereochemistry: The oxidation creates a new chiral center at the nitrogen, potentially leading to diastereomeric N-oxides (cis/trans relative to the ethyl group), though rapid inversion often results in a racemic mixture or a thermodynamically preferred conformer.

Figure 1: Oxidative Pathway of Doxapram

DoxapramOxidation Doxapram Doxapram (Tertiary Amine) C24H30N2O2 Transition Transition State (N+ ... O-) Doxapram->Transition Nucleophilic Attack ROS ROS Source (H2O2 / Peroxides) ROS->Transition NOxide Doxapram N-Oxide C24H30N2O3 (Polar Impurity) Transition->NOxide Stabilization

Caption: Mechanistic pathway of Doxapram N-Oxide formation via oxidative attack on the morpholine tertiary amine.

Analytical Strategy: Detection and Quantification

Detecting N-oxides requires a nuanced approach because they are significantly more polar than the parent API. Standard Reverse-Phase (RP) methods often result in early elution, potentially co-eluting with the solvent front or other polar degradants like Impurity B (ring-opened hydrolysis product).

Method Development Parameters

To isolate the N-oxide, the chromatographic system must be tuned to retain polar species while maintaining resolution from the API.

Table 1: Optimized HPLC/UPLC Conditions for N-Oxide Profiling

ParameterSpecificationRationale
Stationary Phase C18 with Polar Embedding (e.g., Waters XSelect CSH or Phenomenex Luna Omega)Standard C18 may cause dewetting or poor retention of the polar N-oxide. Polar-embedded groups improve peak shape for basic amines.
Mobile Phase A 10-20 mM Ammonium Acetate (pH 4.5 - 5.5)pH control is critical. At low pH (<3), the N-oxide is protonated (OH form) and elutes very fast. At pH 4.5+, it remains neutral/zwitterionic, improving retention.
Mobile Phase B Acetonitrile : Methanol (80:20)ACN provides sharp peaks; MeOH modifies selectivity to separate the N-oxide from Impurity B.
Detection UV @ 220 nmThe carbonyl and phenyl rings absorb well here. N-oxide formation does not significantly shift the chromophore.
Mass Spec ESI (+) ModeTarget m/z: 395.2 (M+H)+. The N-oxide shows a characteristic +16 Da shift from Doxapram (379.2).
Diagnostic Mass Spectrometry

Differentiation between Hydroxylated Impurities (also +16 Da) and N-Oxides is critical.

  • N-Oxide: Fragile N-O bond often cleaves in-source or at low collision energy (CE), showing a distinctive loss of oxygen (-16 Da) to revert to the parent ion (m/z 379).

  • Hydroxylation: The C-O bond is stable; fragmentation will typically show water loss (-18 Da) or ring cleavage, not simple deoxygenation.

Experimental Protocol: Synthesis and Validation

To validate the analytical method, you must synthesize the Doxapram N-Oxide standard, as it is often expensive or unavailable commercially.

Synthesis of Reference Standard
  • Reagents: Doxapram HCl (1.0 eq), m-Chloroperoxybenzoic acid (m-CPBA, 1.2 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve Doxapram free base in DCM at 0°C.

    • Add m-CPBA portion-wise over 30 minutes.

    • Stir at room temperature for 2-4 hours (Monitor by TLC/HPLC).

    • Quench: Wash with 10% Sodium Sulfite (removes excess peroxide) and saturated Sodium Bicarbonate (removes benzoic acid byproduct).

    • Purification: Flash chromatography (Silica gel; MeOH/DCM gradient).

    • Confirmation: NMR (

      
      H shift of morpholine protons downfield) and MS (m/z 395).
      
Forced Degradation (Stress Testing)

This protocol confirms the method's specificity (stability-indicating nature).[1]

Table 2: Oxidative Stress Protocol

ConditionProcedureExpected Outcome
Peroxide Stress 3% H₂O₂ at RT for 24 hoursPrimary formation of N-Oxide. Target 10-20% degradation.
AIBN Stress 10 mM AIBN (Radical Initiator) at 40°CDifferentiates radical oxidation (C-oxidation) from nucleophilic N-oxidation.
Metal Ion 0.1 M Fe³⁺ + H₂O₂ (Fenton's Reagent)Mimics metal-catalyzed oxidation from manufacturing equipment.

Control Strategy & Formulation Defense

Once the N-oxide is profiled, the goal shifts to mitigation. The formation of N-oxides in solid dosage forms is often driven by excipient impurities (peroxides in PVP, PEG, or Polysorbates).

Figure 2: Control Strategy Decision Tree

ControlStrategy Start Detect N-Oxide > 0.1% CheckExcipients Screen Excipients for Peroxide Content Start->CheckExcipients HighPeroxide High Peroxides Found (e.g., PEG, Povidone) CheckExcipients->HighPeroxide Yes LowPeroxide Low Peroxides CheckExcipients->LowPeroxide No Action1 Switch to Low-Peroxide Grades or Blister Pack HighPeroxide->Action1 Action2 Investigate Headspace O2 & Manufacturing Process LowPeroxide->Action2 AddAntioxidant Add Antioxidant (BHT/BHA vs. Thiosulfate) Action1->AddAntioxidant If insufficient Action2->AddAntioxidant Preventative

Caption: Decision matrix for mitigating Doxapram N-Oxide formation in final drug product.

Formulation Levers
  • Excipient Selection: Avoid povidone (PVP) and polyethylene glycol (PEG) if possible, as they are prone to autoxidation and peroxide accumulation. Use low-peroxide grades if necessary.

  • Antioxidants:

    • Sacrificial Reductants: Sodium metabisulfite (effective for aqueous formulations).

    • Chain Terminators: BHT/BHA (effective for lipid/solid matrices).

  • Packaging: Nitrogen overlay during manufacturing and low-permeability blister packs (Alu-Alu) to reduce oxygen ingress.

References

  • Axios Research. (n.d.). Doxapram N-Oxide Reference Standard. Retrieved from

  • USP-NF. (2025).[2] Doxapram Hydrochloride Monograph: Organic Impurities. Retrieved from

  • Bansal, V., et al. (2019). Using high performance liquid chromatography (HPLC) in pharmaceutical industry: a short review. European Academic Research. Retrieved from

  • Clinical Trials Arena. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from

  • Phenomenex. (n.d.). Separation of Doxapram Hydrochloride and its Organic Impurities per USP Monograph. Retrieved from

  • Kerns, E. H., & Di, L. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Semantic Scholar. Retrieved from

Sources

Methodological & Application

Application Note: Preparation and Validation of Doxapram N-Oxide Reference Standard Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Doxapram is a potent respiratory stimulant administered to increase tidal volume and respiratory rate[1]. During its synthesis, formulation, and shelf-life, doxapram can undergo oxidative degradation, yielding the impurity Doxapram N-Oxide[2]. In pharmaceutical Quality Control (QC) and Analytical Method Validation (AMV), the accurate quantification of this impurity is mandated by regulatory guidelines to ensure drug safety[3]. Preparing a highly accurate reference standard stock solution is the foundational step for reliable chromatographic profiling and traceability against pharmacopeial standards[2].

Physicochemical Profiling & Causality in Experimental Design

Doxapram N-Oxide contains a highly polar N-oxide moiety attached to a morpholine ring, alongside a lipophilic diphenylpyrrolidinone core[4].

Causality in Solvent Selection: A purely aqueous solvent fails to overcome the lipophilicity of the diphenyl groups, while a purely organic solvent may cause the polar N-oxide to precipitate or degrade. A diluent of 50:50 Acetonitrile:Water provides the optimal dielectric constant for complete solvation[1]. The addition of 0.1% Trifluoroacetic Acid (TFA) serves a dual purpose: it protonates any residual basic sites to prevent glass adsorption and stabilizes the N-oxide bond against hydrolytic degradation, perfectly mimicking typical HPLC mobile phases used for doxapram analysis[1].

Table 1: Physicochemical Properties of Doxapram N-Oxide

PropertyValue
Compound Name Doxapram N-Oxide
CAS Number 2724726-82-1[4]
Molecular Formula C24H30N2O3[4]
Molecular Weight 394.51 g/mol [4]
Target Concentration 1.0 mg/mL (Primary Stock Solution)
Recommended Diluent 50:50 Acetonitrile:Water (v/v) + 0.1% TFA[1]
Storage Conditions -20°C, protected from light and moisture[5]
Workflow Visualization

G N1 1. Thermal Equilibration (Desiccator, Ambient Temp) N2 2. Precision Weighing (Microbalance, USP <41>) N1->N2 N3 3. Primary Dissolution (50:50 MeCN:H2O + 0.1% TFA) N2->N3 N4 4. Sonication (Protect from light, 5 min) N3->N4 N5 5. Volume Make-up (Class A Volumetric Flask, USP <31>) N4->N5 N6 6. Aliquoting & Storage (Amber Vials, -20°C) N5->N6

Figure 1: Step-by-step workflow for the preparation of Doxapram N-Oxide reference standard.

Step-by-Step Methodology: Preparation of 1.0 mg/mL Stock Solution

Note: All procedures must be conducted under standard laboratory conditions (20-25°C).

  • Step 1: Diluent Preparation. Combine 500 mL of HPLC-grade Acetonitrile with 500 mL of Milli-Q Water. Add 1.0 mL of HPLC-grade Trifluoroacetic Acid (TFA)[1]. Mix thoroughly and degas via sonication for 10 minutes.

  • Step 2: Thermal Equilibration. Remove the Doxapram N-Oxide reference standard vial from cold storage. Place it unopened in a desiccator for at least 30 minutes to reach ambient temperature.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder. This positively biases the apparent mass during weighing and introduces hydrolytic degradation risks[5].

  • Step 3: Precision Weighing. Using an analytical microbalance compliant with USP <41> guidelines, accurately weigh 10.0 mg of Doxapram N-Oxide[5]. Transfer the powder quantitatively into a clean, dry 10 mL Class A amber volumetric flask[5].

  • Step 4: Primary Dissolution. Add approximately 6.0 mL of the prepared diluent to the volumetric flask.

  • Step 5: Sonication. Sonicate the flask for 5 minutes until complete dissolution is visually confirmed.

    • Causality: Sonication provides the kinetic energy required to disrupt the crystalline lattice. The use of an amber flask is critical during this step, as N-oxides can be susceptible to photolytic cleavage under intense laboratory lighting.

  • Step 6: Volume Make-up. Allow the solution to cool back to room temperature, as sonication generates thermal expansion of the solvent. Make up to the 10.0 mL mark with the diluent. Stopper the flask and invert 10 times to ensure absolute homogeneity.

  • Step 7: Aliquoting and Storage. Transfer 1.0 mL aliquots into amber HPLC vials with PTFE-lined septa. Store immediately at -20°C to preserve long-term stability.

Self-Validating System: The Dual-Preparation Verification

A protocol is only as reliable as its internal validation mechanisms. To guarantee the volumetric and gravimetric integrity of the prepared stock, a Dual-Preparation Verification must be executed before use in any GMP/GLP analysis.

  • Independent Preparation : Prepare two independent stock solutions (Stock A and Stock B) following the exact methodology outlined above.

  • Dilution : Dilute both stocks to a working concentration of 100 µg/mL using the diluent.

  • Chromatographic Analysis : Inject both preparations into an HPLC-UV system (Detection wavelength: 258 nm)[1].

  • Mathematical Verification : Calculate the Response Factor (RF) for both preparations:

    
    
    
  • Acceptance Criteria : The absolute difference between

    
     and 
    
    
    
    must be
    
    
    .
    • Causality: Achieving this tight tolerance mathematically negates the possibility of systematic weighing errors, static electricity interference on the balance, or volumetric discrepancies, proving the stock solution is fit for quantitative impurity profiling.

References
  • Doxapram HCI HPLC Application Note - MicroSolv Technology Corp - [Link]

  • Doxapram N-Oxide Reference Standard - Axios Research - [Link]

Sources

Application Note: Robust Extraction and Quantification of Doxapram N-Oxide from Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a high-integrity protocol for the extraction and quantification of Doxapram N-Oxide , a polar metabolite and degradation product of the respiratory stimulant Doxapram. While Doxapram is traditionally analyzed alongside its keto-metabolite, the N-oxide requires specialized handling due to its thermal instability and susceptibility to retro-reduction (conversion back to the parent drug). This guide prioritizes analyte stability, employing a controlled Protein Precipitation (PPT) method backed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to ensure accurate separation of the N-oxide from the parent compound.

Introduction & Scientific Rationale

The Analyte and Matrix
  • Target Analyte: Doxapram N-Oxide (CAS: 2724726-82-1).[1]

  • Parent Drug: Doxapram (pKa ~8.0, LogP ~3.3).

  • Matrix: Human or Animal Plasma (EDTA or Heparin).

  • Chemical Challenge: N-oxides are polar, zwitterionic species. They are significantly more hydrophilic than their parent tertiary amines.

Critical Failure Mode: Retro-Reduction

The primary analytical risk when measuring N-oxides is their conversion back to the parent drug (Doxapram) during extraction or ionization.

  • Chemical Reduction: Ferrous ions (

    
    ) in hemolyzed blood can reduce N-oxides.
    
  • In-Source Fragmentation: High temperatures in the ESI source can strip the oxygen, causing the N-oxide to be detected as the parent drug.

Strategic Solution: This protocol utilizes Acetonitrile (ACN) Protein Precipitation rather than Methanol, as methanolic environments have been linked to higher rates of N-oxide degradation in the presence of heme. Chromatographic separation is mandatory to distinguish endogenous parent drug from in-source reduced N-oxide.[2][3]

Experimental Protocol

Materials & Reagents
  • Standards: Doxapram N-Oxide (Reference Standard), Doxapram-d5 (Internal Standard).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Water, Formic Acid (FA).

  • Buffer: Ammonium Formate (10 mM).

  • Consumables: 96-well precipitation plates or 1.5 mL Eppendorf tubes (Amber preferred to prevent photo-degradation).

Sample Preparation: "Cold-Crash" Protein Precipitation

Rationale: Solid Phase Extraction (SPE) using cation exchange (MCX) is risky because the N-oxide moiety reduces the basicity of the nitrogen, potentially leading to breakthrough during wash steps. A simple, cold ACN precipitation maximizes recovery and stability.

Step-by-Step Procedure:

  • Thawing: Thaw plasma samples on wet ice (

    
    ). Do not  use a water bath.
    
  • Aliquot: Transfer 50

    
    L  of plasma into a 1.5 mL centrifuge tube or 96-well plate.
    
  • Internal Standard Addition: Add 10

    
    L  of Internal Standard working solution (Doxapram-d5, 100 ng/mL in water). Vortex gently for 10 seconds.
    
  • Precipitation: Rapidly add 200

    
    L  of ice-cold Acetonitrile (containing 0.1% Formic Acid).
    
    • Note: The ratio of 1:4 (Plasma:ACN) ensures complete protein removal.

  • Vortex: Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 4,000 x g for 10 minutes at

    
    .
    
  • Supernatant Transfer: Transfer 150

    
    L  of the supernatant to a clean plate/vial.
    
  • Dilution (Optional but Recommended): Dilute the supernatant 1:1 with 10 mM Ammonium Formate (aq) to match the initial mobile phase conditions and improve peak shape.

    • Warning: Do not evaporate to dryness under heat (

      
      ), as this promotes N-oxide degradation.
      
LC-MS/MS Conditions

Rationale: A Reverse Phase C18 column provides sufficient retention. The gradient must separate the polar N-oxide (eluting early) from the parent Doxapram (eluting late) to prevent "crosstalk" from in-source reduction.

ParameterSetting
LC System UHPLC (Agilent 1290 / Waters Acquity)
Column Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8

m)
Column Temp

Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Vol 2 - 5

L

Gradient Table:

Time (min) %B Description
0.0 5 Initial Hold (Trapping polar N-oxide)
1.0 5 Begin Gradient
4.0 95 Elute Parent (Doxapram)
5.0 95 Wash
5.1 5 Re-equilibration

| 7.0 | 5 | End |

MS/MS Parameters (ESI Positive):

  • Source Temp:

    
     (Keep moderate to minimize N-oxide reduction).
    
  • Capillary Voltage: 3.0 kV.

  • MRM Transitions:

    • Doxapram N-Oxide:

      
       (Quant), 
      
      
      
      (Qual).
    • Doxapram (Parent):

      
      .
      
    • Note: Monitor the Parent channel even if not quantifying it, to verify separation.

Workflow Visualization

The following diagram illustrates the critical decision points and flow of the extraction process, emphasizing stability controls.

G cluster_QC Quality Control Checks node_start Plasma Sample (Thaw @ 4°C) node_is Add Internal Standard (Doxapram-d5) node_start->node_is node_check1 Check Hemolysis (Fe2+ reduces N-oxide) node_start->node_check1 node_ppt Protein Precipitation Add 4x Vol Ice-Cold ACN (Avoid Methanol) node_is->node_ppt Critical Control Point: Prevent Reduction node_spin Centrifuge 4000g, 10 min, 4°C node_ppt->node_spin node_dilute Dilute Supernatant 1:1 with 10mM Amm. Formate node_spin->node_dilute Supernatant node_lc UHPLC-MS/MS Analysis Separate N-Oxide from Parent node_dilute->node_lc node_check2 Monitor Parent RT (Ensure Resolution) node_lc->node_check2

Figure 1: "Cold-Crash" extraction workflow designed to minimize N-oxide retro-reduction.

Validation & Troubleshooting

Stability Assessment (Crucial)

Before running clinical samples, you must validate the stability of the N-oxide.

  • Freeze-Thaw Stability: Spike plasma with Doxapram N-Oxide. Perform 3 freeze-thaw cycles. If degradation >15% is observed, samples must be analyzed immediately after first thaw.

  • Benchtop Stability: Keep extracted samples at

    
     in the autosampler. N-oxides are generally stable for 24h at 
    
    
    
    but degrade rapidly at room temperature.
Handling Hemolyzed Samples

Hemolyzed plasma contains released hemoglobin and iron, which act as reducing agents.

  • Test: Spike Doxapram N-Oxide into hemolyzed plasma (2% red blood cell lysis).

  • Observation: If conversion to Doxapram is observed, add an antioxidant such as Ascorbic Acid (1 mg/mL) to the plasma immediately upon collection or thawing.

Troubleshooting Low Recovery

If the "Cold-Crash" method yields low sensitivity:

  • Switch to SPE: Use a HLB (Hydrophilic-Lipophilic Balanced) polymeric cartridge.

    • Load: Diluted plasma.

    • Wash: 5% Methanol in water (Do not use high organic wash).

    • Elute: Acetonitrile.[2][4]

    • Avoid: Strong cation exchange (MCX) unless pH is strictly controlled (< pH 3) to protonate the N-oxide, which is difficult due to its low basicity.

References

  • Altasciences . (2022). A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma. Altasciences Application Notes. Link

  • PubChem . (2025).[5][6] Doxapram Compound Summary & Chemical Properties. National Library of Medicine.[5] Link[5]

  • Agilent Technologies . (2020). Automated Metabolite Extraction for Plasma using the Agilent Bravo Platform. Agilent Application Notes. Link

Sources

Application Note: Optimized Reverse-Phase Chromatography for Doxapram N-Oxide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists requiring a robust, stability-indicating method for the separation and quantification of Doxapram N-Oxide , a critical oxidative metabolite and degradation product of the respiratory stimulant Doxapram.

Methodology: Stability-Indicating UHPLC/HPLC Target Analyte: Doxapram N-Oxide (and separation from Doxapram HCl)

Introduction & Scientific Context

Doxapram Hydrochloride is a respiratory stimulant acting on peripheral carotid chemoreceptors. During storage or metabolic processing, the morpholine moiety of Doxapram is susceptible to oxidation, yielding Doxapram N-Oxide .

The Analytical Challenge

Separating N-oxides from their parent tertiary amines is chromatographically demanding due to:

  • Thermal Instability: N-oxides can undergo Cope elimination or thermal reversion to the parent amine at high temperatures (injector/column), leading to erroneous quantitation.

  • Polarity Shift: The N-oxide function (

    
    ) significantly increases polarity, causing the analyte to elute near the void volume in standard C18 methods if not properly retained.
    
  • Tailing Issues: Residual silanols on silica columns can interact strongly with the basic morpholine nitrogen, causing peak tailing.

This protocol utilizes a Charged Surface Hybrid (CSH) or Base-Deactivated (BDS) C18 stationary phase combined with a controlled acidic pH to ensure sharp peak shape and adequate retention.

Method Development Strategy (The "Why")

Stationary Phase Selection

Standard C18 columns often fail to retain polar N-oxides sufficiently. We select a C18 column with a positively charged surface (e.g., Waters XSelect CSH) or a Polar-Embedded group .

  • Mechanism: The charged surface repels the protonated basic analyte at low pH, preventing secondary silanol interactions (tailing) while allowing the hydrophobic C18 chains to retain the non-polar diphenyl backbone of Doxapram.

pH Control & Mobile Phase
  • pH 3.0 - 4.0: At this pH, the morpholine nitrogen (pKa ~7.5) is protonated.[1][2] The N-oxide, while polar, remains stable.

  • Buffer: Ammonium Formate or Potassium Phosphate. Phosphate is preferred for UV detection due to lower background; Formate is required for MS.

Thermal Control
  • Critical Parameter: Column temperature must be maintained

    
    . Higher temperatures (
    
    
    
    ) risk on-column degradation of the N-oxide.

Experimental Protocol

Equipment & Reagents[1]
  • LC System: UHPLC or HPLC (Agilent 1290, Waters Acquity, or equivalent) with Binary Pump.

  • Detector: Diode Array Detector (DAD) or Mass Spectrometer (MS).

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Ammonium Formate (LC-MS Grade) OR Potassium Dihydrogen Phosphate.

    • Formic Acid or Orthophosphoric Acid (85%).

    • Water (Milli-Q, 18.2 MΩ).

Chromatographic Conditions
ParameterConditionRationale
Column Waters XSelect CSH C18 (150 x 4.6 mm, 3.5 µm) or equivalent.Charged surface provides excellent peak shape for bases at low pH.
Mobile Phase A 20 mM Ammonium Formate, pH 3.5 (adj. w/ Formic Acid)Buffering capacity prevents pH shifts; compatible with MS.
Mobile Phase B Acetonitrile (100%)Strong eluent for hydrophobic diphenyl backbone.
Flow Rate 1.0 mL/min (HPLC) / 0.4 mL/min (UHPLC)Standard flow for optimal Van Deemter performance.
Temp 25°C (Do not exceed 30°C)Prevents thermal degradation of N-Oxide.
Injection Vol 5 - 10 µLPrevent column overload.
Detection UV @ 220 nm Max absorbance for amide/phenyl groups.
Run Time 15 - 20 minutesSufficient for gradient re-equilibration.
Gradient Program

Note: N-Oxide elutes before Parent Doxapram.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Initial Hold
2.09010Isocratic for polar retention
10.04060Linear Gradient
12.01090Wash
12.19010Re-equilibration
18.09010End of Run

Sample Preparation Workflow

Diluent: 90:10 Water:Acetonitrile (Match initial gradient conditions to prevent "solvent shock" and peak distortion).

  • Stock Solution (1 mg/mL): Dissolve 10 mg Doxapram HCl and 1 mg Doxapram N-Oxide (standard) in 10 mL Diluent.

    • Caution: Do not use ultrasonic baths for extended periods (>5 min) as heat may degrade the N-oxide.

  • Working Standard (50 µg/mL): Dilute Stock 1:20 with Diluent.

  • Filtration: Filter through 0.22 µm PVDF or PTFE syringe filter. Nylon filters may adsorb N-oxides.

Visualizing the Separation Logic

G Start Sample Injection Column C18 Stationary Phase (Positively Charged Surface) Start->Column Interaction Interaction Mechanism: Hydrophobic Retention vs. Polar Repulsion Column->Interaction Subg_NOxide Doxapram N-Oxide (More Polar) Elution Detector (UV 220nm) Subg_NOxide->Elution Elutes First (RT ~4-6 min) Subg_Parent Doxapram Parent (Less Polar) Subg_Parent->Elution Elutes Second (RT ~8-10 min) Interaction->Subg_NOxide Weak Hydrophobic Interaction Interaction->Subg_Parent Strong Hydrophobic Interaction

Caption: Separation mechanism on CSH C18 column. The polar N-oxide elutes earlier due to reduced hydrophobic interaction compared to the parent drug.

System Suitability & Troubleshooting

System Suitability Criteria (Acceptance Limits)
ParameterLimit
Resolution (

)

between N-Oxide and Parent
Tailing Factor (

)

for both peaks
Precision (RSD)

(n=6 injections)
Theoretical Plates (

)

Troubleshooting Guide
  • Issue: N-Oxide peak area decreasing over injections.

    • Cause: Thermal degradation in the autosampler or column oven.

    • Fix: Lower autosampler temp to 4°C and column oven to 25°C.

  • Issue: Split peaks.

    • Cause: Solvent mismatch.

    • Fix: Ensure sample diluent matches initial mobile phase (High water content).

  • Issue: Co-elution with Impurity B (2-Ketodoxapram).

    • Fix: Adjust gradient slope. 2-Ketodoxapram is less polar than N-oxide and usually elutes closer to the parent. Flatten the gradient between 5-15 minutes.

References

  • United States Pharmacopeia (USP). Doxapram Hydrochloride Monograph. USP-NF.[3] (Standard reference for parent drug assay conditions).

  • Phenomenex. Separation of Doxapram Hydrochloride and its Organic Impurities. Application Note. (Provides baseline C18 conditions).

  • Chowdhury, S.K., et al. (2012). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Journal of AOAC International. (Discusses thermal instability of N-oxides).

  • Waters Corporation. XSelect CSH Column Technology: Method Development Guide. (Rationale for charged surface hybrid columns for basic compounds).

  • Hypha Discovery. Oxidised Degradation Products of APIs: Doxapram N-Oxide Reference Standards. (Verification of N-oxide as a distinct entity).

Sources

Application Note: Stability-Indicating Method for Doxapram N-Oxide Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a validated stability-indicating method (SIM) for the separation and quantification of Doxapram Hydrochloride and its primary oxidative degradant, Doxapram N-Oxide . Doxapram, a respiratory stimulant containing a morpholine ring, is susceptible to N-oxidation under oxidative stress. This protocol addresses the critical need for distinguishing the N-oxide impurity from the parent drug and other related substances (e.g., USP Related Compound B) using Reverse-Phase HPLC (RP-HPLC) with UV detection.[1]

Target Audience: Analytical Chemists, QC Managers, and Formulation Scientists.

Chemical Basis & Degradation Logic[1]

The Analyte: Doxapram Hydrochloride[2][3]
  • Pharmacological Class: Respiratory Stimulant (Analeptic).[1]

  • Chemical Structure: 1-ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenylpyrrolidin-2-one.[1][2][3][4][5]

  • Critical Functional Group: The Morpholine tertiary amine. This is the site of highest electron density and the primary target for oxidative attack.

The Impurity: Doxapram N-Oxide[1]
  • Formation Mechanism: Direct oxidation of the morpholine nitrogen by peroxides or reactive oxygen species (ROS).[1]

  • Polarity Shift: The formation of the N-O bond creates a dipole, making the N-oxide significantly more polar than the parent tertiary amine.

  • Chromatographic Behavior: In Reverse-Phase (C18) chromatography, Doxapram N-oxide will elute earlier (lower retention time) than Doxapram.[1]

Degradation Pathway Diagram

The following diagram illustrates the oxidative pathway leading to the N-oxide.[1]

DoxapramDegradation Doxapram Doxapram (Tertiary Amine) NOxide Doxapram N-Oxide (Polar Impurity) Doxapram->NOxide N-Oxidation OxidativeStress Oxidative Stress (H2O2 / Peroxides) OxidativeStress->Doxapram Hydroxylamine Hydroxylamine Derivative (Secondary Degradant) NOxide->Hydroxylamine Thermal Reversion Thermal Thermal Elimination (Cope Elimination) Thermal->NOxide

Caption: Figure 1: Oxidative degradation pathway of Doxapram to its N-Oxide and potential thermal instability.[1]

Experimental Protocol

Equipment & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with Photodiode Array (PDA) Detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm) or equivalent L1 column.[1]

    • Rationale: A standard C18 provides sufficient hydrophobic retention for the parent drug while effectively resolving the more polar N-oxide.[1]

  • Reagents:

    • Acetonitrile (HPLC Grade).[1]

    • Potassium Dihydrogen Phosphate (

      
      ).[1][6]
      
    • Orthophosphoric Acid (85%).[1]

    • Hydrogen Peroxide (30% w/v) for stress testing.[1]

    • Doxapram HCl Reference Standard (USP).[1][7][8]

Chromatographic Conditions

This method utilizes a gradient elution to ensure elution of the polar N-oxide while cleaning the column of any late-eluting lipophilic impurities.[1]

ParameterSetting
Mobile Phase A 20 mM Phosphate Buffer, pH 3.5 (Adjusted with Orthophosphoric acid)
Mobile Phase B Acetonitrile : Water (90:10 v/v)
Flow Rate 1.0 mL/min
Column Temp 30°C (Control is critical; avoid >40°C to prevent N-oxide reversion)
Injection Volume 10 µL
Detection UV at 220 nm (Primary) and 254 nm (Secondary confirmation)
Run Time 25 Minutes

Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%) Elution State
0.0 85 15 Initial
5.0 85 15 Isocratic Hold (N-oxide elution)
15.0 40 60 Gradient Ramp (Parent elution)
20.0 40 60 Wash
20.1 85 15 Re-equilibration

| 25.0 | 85 | 15 | End |[1]

Standard & Sample Preparation[4]
  • Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).[1]

  • Stock Solution (1000 µg/mL): Dissolve 25 mg Doxapram HCl in 25 mL Diluent.

  • Working Standard (100 µg/mL): Dilute 5 mL of Stock to 50 mL with Diluent.

  • Sensitivity Solution (LOQ): Dilute Working Standard to 0.1 µg/mL (0.1%).

Forced Degradation (Stress Testing) Protocol

To validate the method as "Stability-Indicating," you must demonstrate specificity by artificially generating the N-oxide.[1]

Oxidative Stress (Targeting N-Oxide)
  • Transfer 5 mL of Stock Solution (1000 µg/mL) to a 25 mL volumetric flask.

  • Add 2 mL of 3% Hydrogen Peroxide (

    
    ) .
    
  • Keep at room temperature (25°C) for 4 hours.

    • Note: Avoid heating peroxide samples initially; N-oxides can be thermolabile.[1]

  • Dilute to volume with Diluent.[1][9]

  • Expected Result: Appearance of a new peak at RRT ~0.4 - 0.6 (relative to Doxapram).[1] This is the N-Oxide.[1][10][11]

Thermal & Hydrolytic Stress (Controls)[1]
  • Acid Hydrolysis: 0.1 N HCl, 60°C, 4 hours.

  • Base Hydrolysis: 0.1 N NaOH, 60°C, 4 hours.

  • Thermal: Solid state at 80°C for 24 hours.

Method Validation Workflow

The following diagram outlines the logical flow for validating this method according to ICH Q2(R1) guidelines.

ValidationWorkflow cluster_Quant Quantitative Validation Start Method Development Stress Forced Degradation (Generate N-Oxide) Start->Stress Specificity Specificity Check (Peak Purity via PDA) Stress->Specificity Linearity Linearity (R² > 0.999) Specificity->Linearity Accuracy Accuracy (Spike Recovery 98-102%) Linearity->Accuracy Precision Precision (RSD < 2.0%) Accuracy->Precision Robustness Robustness (pH, Flow, Temp) Precision->Robustness Final Final Standard Operating Procedure Robustness->Final

Caption: Figure 2: Step-by-step validation workflow ensuring ICH Q2 compliance.

Data Analysis & System Suitability[1][3][4][13][14][15][16]

System Suitability Criteria

Before analyzing samples, ensure the system meets these requirements:

  • Theoretical Plates (N): > 5000 for Doxapram peak.[1]

  • Tailing Factor (T): < 2.0.[1][7]

  • Resolution (Rs): > 2.0 between Doxapram N-Oxide (if present in standard) and Doxapram.[1]

  • Precision (RSD): < 2.0% for 5 replicate injections of the Standard.

Calculation Formula

Calculate the percentage of Doxapram N-Oxide in the sample:


[1]

Where:

  • 
     = Peak area of N-Oxide in sample.[1]
    
  • 
     = Peak area of Doxapram in standard.[1]
    
  • 
     = Concentration of Standard (mg/mL).[1]
    
  • 
     = Concentration of Sample (mg/mL).[1]
    
  • 
     = Potency of Standard (%).[1]
    
  • 
     = Response Factor (assume 1.0 unless determined otherwise via isolated standard).[1]
    

Troubleshooting & Critical Notes

  • N-Oxide Reversion: Doxapram N-oxide can revert to Doxapram in the GC injector or HPLC if the column oven is too hot (>50°C).[1] Keep column temperature at 30°C.

  • Peak Shape: If the Doxapram peak tails significantly, ensure the buffer pH is 3.5. At neutral pH, the tertiary amine interacts with silanols on the column stationary phase.

  • Mobile Phase Shelf Life: Aqueous phosphate buffers promote microbial growth.[1] Discard buffers after 48 hours or filter through 0.22 µm filters daily.

References

  • United States Pharmacopeia (USP). Doxapram Hydrochloride Monograph.[1][7][8][12] USP-NF.[1] [1]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • PubChem. Doxapram Hydrochloride Compound Summary. National Library of Medicine. [1]

  • ScienceDirect/Elsevier. Stability-indicating HPLC methods for drug analysis.[1] (General Reference for SIM principles). [1]

Sources

Troubleshooting & Optimization

preventing thermal degradation of Doxapram N-Oxide in GC analysis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Temperature Analysis of Doxapram N-Oxide

Subject: Preventing Thermal Degradation of Doxapram N-Oxide during GC Analysis Ticket ID: #GC-DOX-NOX-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are likely visiting this page because your Gas Chromatography (GC) analysis of Doxapram N-Oxide is yielding inconsistent results—specifically, high recovery of the parent drug (Doxapram) and low or non-existent recovery of the N-Oxide.

The Scientific Reality: Doxapram N-Oxide is thermally labile.[1] In standard hot-split/splitless injectors (>200°C), it undergoes two primary degradation pathways: Deoxygenation (reverting to Doxapram) and Cope Elimination . While HPLC is the pharmacopeial standard for this analyte, this guide provides the Cool On-Column (COC) and Programmed Temperature Vaporization (PTV) protocols required to stabilize it for GC analysis.

Part 1: The Mechanism of Failure

To solve the problem, you must understand the chemistry occurring inside your inlet.

Degradation Pathways
  • Catalytic Deoxygenation (The "Ghost" Peak):

    • Trigger: Active metal sites (iron/chromium) in the inlet liner or gold seal, combined with high temperature.

    • Result: The oxygen atom is stripped from the N-Oxide, reverting it perfectly to Doxapram .

    • Symptom: You inject 99% pure N-Oxide but detect 20% N-Oxide and 80% Doxapram. This leads to false positives for the parent drug.

  • Cope Elimination (The Fragmentation):

    • Trigger: Pure thermal stress (even in inert liners) if temperatures exceed ~120-150°C.

    • Mechanism: The N-Oxide oxygen abstracts a beta-proton, causing the C-N bond to cleave.

    • Result: Formation of a hydroxylamine and an alkene fragment.[2][3]

    • Symptom: Appearance of unknown early-eluting peaks and poor mass balance.

DoxapramDegradation cluster_conditions Injector Conditions NOxide Doxapram N-Oxide (Thermally Labile) Doxapram Doxapram (Parent Drug) NOxide->Doxapram Catalytic Deoxygenation (Active Metal Sites + Heat) CopeProducts Hydroxylamine + Alkene Fragment NOxide->CopeProducts Cope Elimination (Pure Thermal Stress >150°C)

Caption: Thermal fate of Doxapram N-Oxide in a GC injector. Deoxygenation mimics the parent drug, while Cope elimination causes fragmentation.

Part 2: Optimized Experimental Protocols

Since standard injection fails, you must use "Soft" Injection Techniques . The goal is to deposit the analyte into the column cold and allow it to elute as the oven ramps, minimizing residence time in a hot zone.

Protocol A: Cool On-Column (COC) - The Gold Standard

Use this method if your GC is equipped with a COC inlet. It eliminates the vaporization step entirely.

ParameterSettingRationale
Inlet Type Cool On-Column (COC)Deposits liquid directly into the column; no thermal shock.
Inlet Temperature Track Oven (Oven Track Mode)Ensures inlet is always cool during injection.
Syringe Speed FastPrevents needle discrimination.
Column Rtx-Volatile Amine or DB-5MS (Thin Film: 0.25 µm)Base-deactivated columns reduce adsorption of the polar N-oxide.
Retention Gap Deactivated Fused Silica (1-2 m)Acts as a guard to catch non-volatiles and protect the analytical column.
Protocol B: PTV "Cold Trapping" (For Split/Splitless Inlets)

Use this if you do not have COC but have a PTV (Programmed Temperature Vaporization) inlet.

ParameterSettingRationale
Liner Type Ultra-Inert, Baffled, Deactivated Critical. Glass wool must be fully deactivated or avoided to prevent deoxygenation.
Injection Mode Solvent Vent / Cold SplitlessAllows solvent to vent while trapping analyte cold.
Inlet Initial Temp 40°C (Hold 0.5 min)Loads sample without thermal degradation.
Inlet Ramp Rate 600°C/min to 250°C"Ballistic" heating transfers analyte to column instantly, minimizing residence time.
Carrier Gas Helium @ Constant Flow (1.5 mL/min)Higher flow reduces residence time in the hot column.

Part 3: Troubleshooting & FAQs

Q1: I am seeing a "fronting" peak for Doxapram N-Oxide. Is this degradation?

  • Diagnosis: Likely not degradation, but column overload or polarity mismatch . N-oxides are highly polar.

  • Fix:

    • Dilute your sample (try 50 ppm instead of 500 ppm).

    • Use a column with a thicker film (0.5 µm) if you can maintain the temperature limits, OR switch to a more polar phase (e.g., DB-1701) to match the analyte's polarity.

Q2: My N-Oxide peak area decreases with every injection, but Doxapram increases.

  • Diagnosis: Accumulation of Activity. Your liner is becoming "active" due to non-volatile matrix buildup (salts/proteins), which catalyzes the deoxygenation reaction.

  • Fix: Change the liner immediately. For N-oxides, liners are "single-use" consumables for high-precision work. Use a Siltek® or Ultra Inert deactivated liner.

Q3: Can I derivatize the N-Oxide to make it stable?

  • Answer: Proceed with Caution. Standard silylation (BSTFA) targets -OH groups. N-oxides are zwitterionic (N⁺–O⁻).

    • Silylation:[4][5][6] Can sometimes stabilize the molecule, but often leads to complex rearrangements.

    • Reduction: Reducing the N-oxide to Doxapram (using TiCl₃ or Zn/HCl) allows you to measure "Total Doxapram." By subtracting "Free Doxapram" (measured before reduction), you can calculate the N-Oxide indirectly. This is often more accurate than direct GC analysis.

Part 4: Diagnostic Workflow (Decision Tree)

Use this logic flow to determine if your method is valid or if you are measuring artifacts.

TroubleshootingFlow Start Start: Inject Doxapram N-Oxide Std CheckPeaks Analyze Chromatogram Peaks Start->CheckPeaks SinglePeak Single Peak Observed? CheckPeaks->SinglePeak YesSingle Yes SinglePeak->YesSingle Check RT NoMulti No (Multiple Peaks) SinglePeak->NoMulti MatchParent Matches Doxapram RT? YesSingle->MatchParent AnalyzeMulti Analyze Extra Peaks NoMulti->AnalyzeMulti Degradation CRITICAL FAILURE: Complete Deoxygenation MatchParent->Degradation Yes Success Method Validated (Confirm with MS Spectra) MatchParent->Success No (Unique RT) CopeCheck Early Eluters? (Alkenes) AnalyzeMulti->CopeCheck FixTemp Reduce Inlet Temp (Switch to COC) CopeCheck->FixTemp Yes (Cope Elim) FixLiner Replace Liner (Active Sites) CopeCheck->FixLiner No (Doxapram present)

Caption: Step-by-step diagnosis of N-Oxide instability. Differentiating between parent drug formation and fragmentation is key.

References

  • United States Pharmacopeia (USP). Monograph: Doxapram Hydrochloride. (USP methods predominantly utilize HPLC-UV for impurity profiling due to the thermal instability of N-oxides).

  • Cope, A. C., et al. "Thermal Decomposition of Amine Oxides to Olefins and Dialkylhydroxylamines."[2] Journal of the American Chemical Society, 1949.[2] (The foundational text on the "Cope Elimination" mechanism relevant to N-oxide degradation).[2][7][8][9]

  • Restek Corporation. "Handling Thermally Labile Compounds in GC." Technical Guide. (Best practices for inert liners and base-deactivated columns).

  • Agilent Technologies. "Optimizing Splitless/PTV Injections for Labile Compounds." Application Note. (Protocols for cold trapping and ballistic heating).

  • BenchChem. "Troubleshooting Peak Tailing in GC Analysis of Amines." Technical Support Center. (General troubleshooting for polar amine analysis).

Sources

Technical Support Center: Doxapram N-Oxide Reduction During Sample Preparation

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Doxapram is a central respiratory stimulant whose pharmacokinetic profiling requires the accurate quantification of the parent drug and its active metabolites, including keto-doxapram and doxapram N-oxide[1]. However, during liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, researchers frequently encounter a critical analytical artifact: the ex vivo reduction of doxapram N-oxide back to doxapram[2].

Because doxapram N-oxide (m/z 395)[3] easily degrades into the parent amine (m/z 379), this pathway artificially inflates the parent drug concentration and underestimates the metabolite, severely compromising pharmacokinetic data integrity. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to arrest N-oxide reduction during sample preparation.

Causality & Mechanism: Why Does N-Oxide Reduction Occur?

N-oxides are thermally and chemically labile. In biological matrices—particularly hemolyzed plasma—the release of intracellular components introduces free iron (Fe²⁺/Fe³⁺) from hemoglobin, which acts as a powerful catalyst for reduction[2]. When this catalytic environment is combined with a protic solvent (like methanol) that can donate hydrogen atoms, the N-oxide bond is rapidly reduced.

Mechanism Dox_NOx Doxapram N-Oxide (m/z 395) Dox Doxapram (m/z 379) Dox_NOx->Dox Reduction Blood Hemolyzed Plasma (Fe2+ Catalyst) Blood->Dox_NOx Catalyzes Solvent Protic Solvents (e.g., Methanol) Solvent->Dox_NOx Proton Donor

Mechanism of Doxapram N-Oxide reduction to Doxapram during sample preparation.

Quantitative Impact of Matrix and Solvent Selection

The choice of precipitation solvent dictates the survival of the N-oxide. As demonstrated in industry-standard stability evaluations for N-oxide metabolites, switching from a protic to an aprotic solvent effectively starves the reduction reaction of necessary protons[2].

Matrix ConditionPrecipitation SolventN-Oxide Conversion to Parent (%)Causality / Mechanism
Normal PlasmaMethanol (MeOH)< 1.0%Minimal endogenous catalysts present in non-hemolyzed samples.
Normal PlasmaAcetonitrile (ACN)< 1.0%Minimal catalysts, aprotic environment.
Hemolyzed Plasma (5%)Methanol (MeOH)11.7% - 100%Fe²⁺ from hemoglobin catalyzes reduction; MeOH donates protons.
Hemolyzed Plasma (5%)Acetonitrile (ACN)< 5.0%Aprotic ACN starves the reduction reaction of necessary protons.

Troubleshooting FAQs

Q: Why is my Doxapram N-Oxide peak disappearing while the Doxapram parent peak increases? A: This is a classic sign of ex vivo reduction occurring in your sample tube. If your samples are hemolyzed, or if you are using methanol for protein precipitation, the N-oxide is actively degrading back into doxapram[2]. You must change your extraction chemistry to halt this process.

Q: How do I distinguish between in-source fragmentation in the mass spectrometer and sample prep reduction? A: N-oxides are notorious for in-source fragmentation (loss of oxygen, yielding [M+H-O]⁺ ions) inside the MS source[4]. To distinguish the two phenomena:

  • Chromatographic Separation: Ensure doxapram and doxapram N-oxide are baseline separated on your LC column.

  • Observation: If the doxapram transition (m/z 379) elutes at the retention time of the N-oxide, it is in-source fragmentation. If the doxapram peak area at the doxapram retention time increases when you spike only the N-oxide into blank matrix, the reduction is happening during sample preparation.

Q: Does the drying down step (evaporation under nitrogen) affect Doxapram N-oxide? A: Yes, significantly. Evaporation concentrates endogenous reducing agents and typically involves heat (e.g., 40°C). This combination accelerates reduction kinetics. It is highly recommended to use a "dilute-and-shoot" approach after protein precipitation to bypass the evaporation step entirely[5].

Validated Protocol: Cold Aprotic Protein Precipitation

To create a self-validating system that protects doxapram N-oxide, you must eliminate heat and proton donors from your workflow.

Workflow Step1 1. Aliquot Plasma (Keep on Ice) Step2 2. Add Cold ACN (1:3 ratio) Step1->Step2 Step3 3. Vortex & Centrifuge (4°C, 10,000 x g) Step2->Step3 Step4 4. Dilute Supernatant (Aqueous Mobile Phase) Step3->Step4 Step5 5. LC-MS/MS Analysis Step4->Step5

Optimized cold ACN protein precipitation workflow to prevent N-oxide reduction.

Step-by-Step Methodology

Objective: Extract doxapram and doxapram N-oxide from plasma while completely arresting ex vivo reduction.

Materials:

  • LC-MS grade Acetonitrile (ACN), pre-chilled to -20°C.

  • Refrigerated centrifuge.

  • Aqueous mobile phase for dilution.

Procedure:

  • Sample Thawing: Thaw plasma samples strictly on wet ice. Do not allow samples to reach room temperature, as thermal energy accelerates degradation.

  • Aliquoting: Transfer 50 µL of plasma into a pre-chilled 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of working Internal Standard (e.g., Doxapram-d5)[3]. Vortex briefly.

  • Precipitation (The Critical Step): Add 150 µL of cold (-20°C) ACN to the sample (1:3 matrix-to-solvent ratio).

    • Causality Check: Using aprotic ACN instead of methanol removes the proton source required for N-oxide reduction, effectively quenching the reaction even if hemolyzed blood is present[2].

  • Mixing: Vortex immediately for 30 seconds to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Dilution (Avoid Evaporation): Transfer 50 µL of the supernatant to an autosampler vial and dilute with 150 µL of initial aqueous mobile phase (e.g., 95% Water / 5% ACN with 0.1% Formic Acid).

    • Causality Check: Evaporating the sample under nitrogen gas concentrates reducing agents and applies heat, which will destroy the N-oxide. Dilution bypasses this risk entirely[5].

  • Analysis: Inject onto the LC-MS/MS system, ensuring baseline separation of m/z 395 and m/z 379.

References

  • Source: altasciences.
  • Source: researchgate.
  • Source: nih.
  • Source: axios-research.
  • Source: chromatographyonline.

Sources

eliminating matrix effects in Doxapram N-Oxide LC-MS analysis

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Eliminating Matrix Effects & In-Source Instability in Doxapram N-Oxide Quantitation

Status: Active Guide Maintainer: Senior Application Scientist, Bioanalytical Division[1]

Introduction: The "Ghost" in Your Chromatogram

Welcome to the technical support center. If you are analyzing Doxapram N-Oxide (Dox-NO), you are likely facing a dual challenge: Ion Suppression (classic matrix effects) and In-Source Fragmentation (a pseudo-matrix effect).[1]

Doxapram N-oxide is a polar metabolite.[1] In standard Electrospray Ionization (ESI), it competes with endogenous phospholipids (PLs) for charge.[1] Furthermore, N-oxides are thermally unstable; they can lose their oxygen moiety in the heated source, reverting to the parent drug (Doxapram).[1] If these two co-elute, your Doxapram quantitation will be biased high, and your N-oxide quantitation will be biased low/variable, mimicking a matrix effect.[1]

This guide provides the protocols to diagnose, isolate, and eliminate these interferences.

Module 1: Diagnosis (Is it Matrix Effect or Recovery?)

User Question: "My internal standard response is variable between patient samples, and my sensitivity drops in plasma compared to solvent standards. How do I confirm this is a matrix effect?"

Scientist’s Response: You cannot rely on extraction recovery calculations alone. You must visualize where the suppression occurs relative to your analyte's retention time. We use the Post-Column Infusion (PCI) method.[1][2]

Protocol: Post-Column Infusion (PCI) Setup

This experiment maps the "danger zones" of your chromatogram.[1]

  • Setup: Connect a syringe pump containing a neat solution of Doxapram N-Oxide (100 ng/mL) to the LC effluent via a T-piece, entering the MS source together.

  • Injection: Inject a blank extracted biological matrix (e.g., plasma processed by your current method) into the LC column.[1][3]

  • Monitor: Acquire data for the Doxapram N-Oxide MRM transition.

  • Analysis: You should see a steady baseline (from the infusion) with "dips" (suppression) or "peaks" (enhancement) caused by the eluting matrix from the blank injection.[1]

Visualization: PCI Workflow

PCI_Setup cluster_result Resulting Chromatogram LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column T_Piece T-Junction Column->T_Piece Eluent + Matrix Syringe Syringe Pump (Analyte Constant Flow) Syringe->T_Piece Constant Analyte MS_Source ESI Source (Detector) T_Piece->MS_Source Combined Flow Result Baseline Dip = Suppression Baseline Spike = Enhancement MS_Source->Result

Figure 1: Schematic of the Post-Column Infusion setup to visualize matrix effects.

Module 2: Sample Preparation (The First Line of Defense)

User Question: "I am using Protein Precipitation (PPT) with Acetonitrile, but the matrix effect is still -40%. Should I switch to SPE?"

Scientist’s Response: Yes. PPT is a "dirty" cleanup. It removes proteins but leaves virtually all phospholipids (PLs), which elute late and cause suppression.[1] For a polar base like Doxapram N-Oxide, Mixed-Mode Cation Exchange (MCX) SPE is the gold standard.[1] It allows you to wash away neutral interferences (PLs) with 100% organic solvent while the analyte remains locked by charge.[1]

Comparative Data: PPT vs. MCX SPE
ParameterProtein Precipitation (PPT)Mixed-Mode SPE (MCX)
Phospholipid Removal < 10%> 99%
Matrix Effect (ME%) -30% to -60% (Suppression)-5% to +5% (Negligible)
Process Fast, cheap, dirtyMulti-step, cleaner
Mechanism Solubility exclusionHydrophobic + Ionic retention
Protocol: Optimized MCX SPE for Doxapram N-Oxide
  • Conditioning: 1 mL Methanol, then 1 mL Water.

  • Loading: Dilute Plasma 1:1 with 2% Formic Acid (acidifies Dox-NO to ensure ionization). Load onto MCX cartridge.[1]

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid (removes proteins/salts).[1]

  • Wash 2 (Organic - CRITICAL): 1 mL 100% Methanol or Acetonitrile.[1]

    • Why? Since Dox-NO is bound ionically to the sorbent, you can use strong organic solvents to wash away the neutral phospholipids without eluting the analyte.

  • Elution: 1 mL 5% Ammonium Hydroxide in Methanol. (Breaks the ionic bond).[1]

  • Reconstitution: Evaporate and reconstitute in mobile phase.

Module 3: The "Hidden" Matrix Effect (In-Source Fragmentation)

User Question: "I see a peak for Doxapram in my 'N-Oxide only' standard. Is my standard contaminated?"

Scientist’s Response: Likely not. You are witnessing In-Source Fragmentation (ISF) .[1][4] The heat and voltage in the ESI source can strip the oxygen from the N-oxide, converting it to Doxapram before it hits the quadrupole.

If Doxapram and Doxapram N-Oxide co-elute, the instrument cannot distinguish between "real" Doxapram and Doxapram created by the N-oxide degradation. This is a selectivity failure that looks like a matrix effect.

Troubleshooting Workflow: ISF Diagnosis

ISF_Logic Start Inject Pure N-Oxide Standard Monitor Monitor Parent Drug Transition (Doxapram MRM) Start->Monitor Decision Is Parent Peak Detected? Monitor->Decision Yes Yes: In-Source Fragmentation Occurring Decision->Yes Signal Found No No: Stable Source Conditions Decision->No No Signal Action1 Action: Chromatographic Separation (Must resolve N-Oxide from Parent) Yes->Action1 Action2 Action: Lower Source Temp/Voltage Yes->Action2

Figure 2: Decision tree for identifying and mitigating In-Source Fragmentation.

Corrective Actions:

  • Chromatography: You must chromatographically separate Doxapram from Doxapram N-Oxide.[1] Use a UPLC column (e.g., C18, 1.7 µm) and a gradient that resolves them by at least 0.5 minutes.[1]

  • Source Temp: Lower the ESI source temperature (e.g., from 500°C to 350°C) and declustering potential (DP) to minimize thermal degradation, provided sensitivity is maintained.

Module 4: Internal Standards (The Mathematical Correction)

User Question: "Can I use a structural analog like Diazepam as an Internal Standard?"

Scientist’s Response: No. For N-oxides, analog Internal Standards (IS) are dangerous.[1] They will not track the specific matrix suppression of the N-oxide, nor will they track the specific in-source reduction issues.

Requirement: You must use a Stable Isotope Labeled (SIL) IS , such as Doxapram-d5 or Doxapram N-Oxide-d5 .[1]

  • The SIL-IS co-elutes exactly with the analyte.

  • It experiences the exact same suppression from phospholipids.

  • The ratio of Analyte/IS remains constant even if the absolute signal drops by 50%.

References

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.[1][5]

  • Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC-MS/MS. Matuszewski, B. K., et al. (2003).[1] Analytical Chemistry. (Standard reference for Matrix Factor calculations).

  • Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization. (2001). Rapid Communications in Mass Spectrometry. (Detailing the thermal instability of N-oxides).

  • Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and 2-Ketodoxapram. (2022). Pharmaceutics.[1][6][7] (Provides specific MS transitions and chromatographic conditions for Doxapram).

  • Solid Phase Extraction Guide. Thermo Fisher Scientific. (Principles of Mixed-Mode SPE for basic drugs).

Sources

Technical Support Center: Doxapram N-Oxide Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for chromatographic analysis. This guide provides in-depth troubleshooting and optimization strategies for achieving optimal peak shape for Doxapram N-Oxide in High-Performance Liquid Chromatography (HPLC). The following question-and-answer format is designed to address common challenges encountered by researchers and drug development professionals.

FAQs & Troubleshooting Guides

Q1: I'm analyzing Doxapram N-Oxide using reversed-phase HPLC, and my peak is showing significant tailing. What is the primary cause?

A1: The most common cause of peak tailing for basic compounds like Doxapram N-Oxide is secondary-site interactions with the stationary phase.

In reversed-phase chromatography, the primary retention mechanism should be hydrophobic interactions between your analyte and the C18 (or similar) stationary phase. However, silica-based columns have residual silanol groups (Si-OH) on their surface.[1][2]

  • At mid-range pH (e.g., pH 4-7): Doxapram N-Oxide, being a basic compound, will likely be protonated and carry a positive charge. Simultaneously, the more acidic silanol groups on the silica surface can become deprotonated (ionized), carrying a negative charge (Si-O⁻).[3][4]

  • The Interaction: This leads to a strong, secondary ionic interaction between the positively charged analyte and the negatively charged silanol sites. Because this interaction is different from the primary hydrophobic retention, it results in a mixed-mode retention mechanism, which is a classic cause of peak tailing.[2][5]

Essentially, some analyte molecules are retained only by hydrophobic interaction, while others are "stuck" momentarily on the active silanol sites, eluting later and creating the characteristic tail.

cluster_0 Mid pH (e.g., 4-7): Peak Tailing cluster_1 Low pH (e.g., 2-3): Symmetrical Peak Analyte_Mid Doxapram N-Oxide (+) Silanol_Mid Ionized Silanol (Si-O⁻) Analyte_Mid->Silanol_Mid Secondary Ionic Interaction (Causes Tailing) C18 C18 Stationary Phase Analyte_Mid->C18 Primary Hydrophobic Interaction Analyte_Low Doxapram N-Oxide (+) C18_Low C18 Stationary Phase Analyte_Low->C18_Low Primary Hydrophobic Interaction Only Silanol_Low Protonated Silanol (Si-OH) Start Start: Poor Peak Shape for Doxapram N-Oxide Prep Prepare 3 Mobile Phase Buffers: pH 2.5, pH 7.0, pH 10.0 Start->Prep Screen Perform Gradient Runs at Each pH (e.g., 5-95% Acetonitrile over 15 min) Prep->Screen Note Use high-pH stable column for pH 10 Analyze Analyze Peak Shape (Tailing Factor) and Retention Time at Each pH Screen->Analyze Decision Which pH Gives Best Peak Shape? Analyze->Decision Low_pH Low pH (2.5) is Optimal Decision->Low_pH pH 2.5 Mid_pH Mid pH (7.0) is Optimal (Unlikely, but possible) Decision->Mid_pH pH 7.0 High_pH High pH (10.0) is Optimal Decision->High_pH pH 10.0 FineTune Fine-tune pH around the best result (e.g., test pH 2.5, 3.0, 3.5) Low_pH->FineTune Mid_pH->FineTune Re-evaluate column type High_pH->FineTune Final Final Optimized Method FineTune->Final

Figure 2: Workflow for Systematic pH Optimization.

Procedure:

  • Prepare Mobile Phases: Prepare the aqueous buffer solutions as listed above. Ensure you measure the pH of the aqueous portion before mixing with any organic solvent. [6]Filter all buffers through a 0.2 µm filter. [7]2. System Setup: Install the C18 column and thoroughly flush the system with a standard 50:50 Acetonitrile:Water mixture.

  • pH 2.5 Screening:

    • Equilibrate the column with 95% Mobile Phase A (pH 2.5 buffer) and 5% Mobile Phase B (ACN) for at least 15 column volumes.

    • Inject the Doxapram N-Oxide standard.

    • Run a generic gradient (e.g., 5% to 95% ACN over 15 minutes).

    • Record the chromatogram, noting retention time and calculating the USP Tailing Factor.

  • pH 7.0 Screening:

    • Thoroughly flush the system to remove the low pH buffer.

    • Equilibrate the column with the pH 7.0 buffer system.

    • Repeat the injection and gradient run from step 3.

  • pH 10.0 Screening (Optional):

    • Warning: Only perform this step if you are using a column specifically rated for high pH stability (e.g., a hybrid particle column).

    • Thoroughly flush the system.

    • Equilibrate with the pH 10.0 buffer system and repeat the analysis.

  • Analysis and Fine-Tuning:

    • Compare the chromatograms from each pH. It is highly probable that the pH 2.5 condition will yield the most symmetrical peak.

    • Once the optimal region is identified, you can perform further experiments to fine-tune the pH (e.g., testing pH 2.8, 3.0, and 3.2) to maximize resolution from any impurities if necessary.

By following this structured approach, you can move from a problematic chromatogram with a tailing peak to a robust and reliable method with sharp, symmetrical peaks suitable for quantitative analysis.

References

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Available from: [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Available from: [Link]

  • Moravek. (2024). Exploring the Role of pH in HPLC Separation. Available from: [Link]

  • Dolan, J. W. (n.d.). Why Do Peaks Tail?. LC Troubleshooting Bible. Available from: [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available from: [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Available from: [Link]

  • HPLC Chromatography. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. Available from: [Link]

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?. Available from: [Link]

  • PharmaCores. (2025). Your guide to select the buffer in HPLC development part 1. Available from: [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Available from: [Link]

  • Stoll, D. R. (2020). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available from: [Link]

  • Element Lab Solutions. (2019). Buffers and Eluent Additives for HPLC Method Development. Available from: [Link]

  • Element Lab Solutions. (2018). Troubleshooting GC peak shapes. Available from: [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance. Available from: [Link]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. Available from: [Link]

  • Restek. (n.d.). Reversed-phase HPLC Buffers. Available from: [Link]

  • Veeprho. (2020). Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. Available from: [Link]

  • ResearchGate. (2014). Why heavy metals produces peak tailing on reversed phase columns (ODS)?. Available from: [Link]

  • MTC USA. (2025). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. Available from: [Link]

  • Axios Research. (n.d.). Doxapram N-Oxide. Available from: [Link]

  • Lösungsfabrik. (2017). HPLC: What to do in case of peaks being too broad?. Available from: [Link]

  • Quality Control Chemicals (QCC). (n.d.). Doxapram N-Oxide. Available from: [Link]

  • National Institutes of Health. (n.d.). Doxapram. PubChem. Available from: [Link]

  • Wikipedia. (n.d.). Doxapram. Available from: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). HPLC Method Development and Validation Process of Drug Analysis and Applications. Available from: [Link]

  • The Japanese Pharmacopoeia. (n.d.). Part I / Doxapram Hydrochloride. Available from: [Link]

  • Suzuki, Y., et al. (2017). Development and validation of an LC-MS/MS method for simultaneously determining doxapram and keto-doxapram in human serum. PubMed. Available from: [Link]

  • International Journal of Scientific & Technology Research. (2020). Assessment Of Fourteen Elemental Impurities In Doxapram Hydrochloride Drug Using Inductively Coupled Plasma Mass Spectrometry. Available from: [Link]

Sources

identifying false positives for Doxapram N-Oxide in bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Bioanalysis of Doxapram & Doxapram N-Oxide

Executive Summary

Doxapram is a respiratory stimulant primarily metabolized into keto-doxapram (active) and various hydroxylated species. However, the Doxapram N-oxide metabolite presents a unique bioanalytical challenge. It is notorious for two distinct failure modes:

  • False Positives (Artifactual Formation): The parent drug (Doxapram) oxidizes ex vivo during sample preparation, creating N-oxide that was not present in the patient.

  • Isobaric Interference: Hydroxylated metabolites (

    
    ) are isobaric with N-oxides (
    
    
    
    ). Without specific chromatographic or mass spectral resolution, these are often misidentified as N-oxides.

This guide provides the diagnostic workflows to distinguish true biological N-oxide from analytical artifacts.

Module 1: The "Ex Vivo" Oxidation Trap (Sample Preparation)

The Issue: You detect Doxapram N-oxide in your blank matrix spiked with Doxapram (Parent), or concentrations increase over time in processed samples. Root Cause: Doxapram contains a morpholine ring (tertiary amine). In the presence of peroxides (common in aged ether or THF) or protic solvents exposed to light, the parent drug undergoes ex vivo N-oxidation.

Diagnostic Protocol: The Peroxide Stress Test

Perform this experiment to confirm if your solvent system is generating false positives.

StepActionScientific Rationale
1 Prepare Solvent A: Freshly opened Acetonitrile (ACN).ACN is resistant to peroxide formation.
2 Prepare Solvent B: Aged Tetrahydrofuran (THF) or Methyl tert-butyl ether (MTBE).Ethers accumulate peroxides over time, acting as oxidizing agents.
3 Spike: Add Doxapram (Parent) only to both solvents at

.
High concentration maximizes the visibility of conversion.
4 Incubate: Store at room temperature for 4 hours.Simulates a typical sample processing window.
5 Analyze: Inject both solutions. Monitor MRM for N-oxide (

).
Result: If N-oxide is present in B but not A, your extraction solvent is the culprit.
Corrective Actions
  • Avoid Ethers: Replace MTBE/THF with Ethyl Acetate or Dichloromethane for Liquid-Liquid Extraction (LLE).

  • Antioxidant Addition: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to the lysis buffer/plasma before extraction.

  • Temperature Control: Process all samples on wet ice (

    
    ). N-oxidation kinetics are temperature-dependent.
    

Module 2: The Isobaric Imposter (Chromatography & MS)

The Issue: You see a peak at the N-oxide mass transition (


), but the retention time varies, or the ratio of quantitation/qualifier ions is inconsistent.
Root Cause:  Doxapram (

) can be hydroxylated (

) or N-oxidized (

). Both result in a precursor ion of

. Standard low-resolution triple quads cannot distinguish these isotopes.
Mechanism of Interference
  • Doxapram N-Oxide: Oxygen added to the morpholine nitrogen.

  • Hydroxy-Doxapram: Hydroxyl group added to the pyrrolidinone ring or ethyl chain.

Troubleshooting Workflow: The "Loss of 16 vs. 18" Rule

N-oxides and Hydroxyls fragment differently. Use this logic to program your MS/MS method.

  • N-Oxide Characteristic: N-oxides typically lose the oxygen atom radical (

    
    , 
    
    
    
    ) or undergo Cope elimination (loss of
    
    
    or
    
    
    depending on structure). For morpholine N-oxides, a characteristic loss of oxygen (
    
    
    ) to revert to the parent structure is common in-source, but in collision cells, look for ring cleavage.
  • Hydroxy Characteristic: Aliphatic hydroxyls almost exclusively lose water (

    
    , 
    
    
    
    ) as a primary fragmentation pathway.

Recommended MRM Transitions:

AnalytePrecursor (

)
Product (

)
TypeNotes
Doxapram (Parent) 379.2292.2QuantCleavage of morpholine ring.
Doxapram N-Oxide 395.2379.2Diagnostic Specific "Loss of Oxygen" transition (reverts to parent).
Hydroxy-Doxapram 395.2377.2Diagnostic Specific "Loss of Water" (

).

Critical Check: If your "N-oxide" peak has a strong


 transition, it is likely a hydroxylated metabolite, not the N-oxide.

Module 3: Visualization of Failure Modes

The following diagram illustrates the decision tree for identifying the source of a false positive.

Doxapram_Troubleshooting Start Issue: Unexpected Peak at Doxapram N-Oxide Mass (m/z 395) Check_Blank Check 1: Is it in the Blank Matrix + Parent Spike? Start->Check_Blank ExVivo Artifact: Ex Vivo Oxidation Check_Blank->ExVivo Yes (Present in Spike) Metabolite True Biological Signal? Check_Blank->Metabolite No (Only in Patient Samples) Solvent_Check Action: Check Extraction Solvent (Peroxides in Ethers?) ExVivo->Solvent_Check Check_Frag Check 2: Fragmentation Pattern (Product Scan) Metabolite->Check_Frag Loss_16 Loss of 16 Da (395 -> 379) Check_Frag->Loss_16 Loss_18 Loss of 18 Da (395 -> 377) Check_Frag->Loss_18 True_NOx Confirmed: Doxapram N-Oxide Loss_16->True_NOx False_NOx False Positive: Hydroxy-Doxapram Loss_18->False_NOx

Figure 1: Diagnostic decision tree for distinguishing artifactual oxidation from biological metabolites.

Module 4: In-Source Fragmentation (The Reverse False Positive)

While the user asked about false positives for the N-oxide, the reverse is also a critical quality attribute. N-oxides are thermally labile. In the high-temperature environment of an ESI source (


), Doxapram N-oxide can lose oxygen and be detected as Doxapram (Parent).

Impact: Overestimation of Parent Drug concentration.[1]

Validation Experiment:

  • Inject pure Doxapram N-oxide standard.

  • Monitor the Parent Drug transition (

    
    ).
    
  • Calculation:

    
    
    
  • Acceptance Criteria: Conversion should be

    
    . If higher, lower the Source Temperature (TEM) and Declustering Potential (DP). Chromatographic separation of Parent and N-oxide is mandatory  if conversion exists.[1]
    

Frequently Asked Questions (FAQ)

Q1: Can I use Keto-Doxapram as a surrogate standard for the N-oxide? A: No. Keto-doxapram (


) and N-oxide (

) have different physicochemical properties. Keto-doxapram is more stable and less polar. You must use a specific Doxapram N-oxide reference standard for accurate retention time marking.

Q2: Why does my N-oxide peak split into two? A: Doxapram is a chiral molecule (it has a chiral center at the carbon carrying the ethyl group and the diphenyl moiety). If your chromatography is achiral, you should see one peak. If you see splitting, it is likely you are separating diastereomers of a hydroxylated metabolite (which adds a second chiral center), further confirming it is a "False Positive" hydroxyl species and not the N-oxide.

Q3: Is the N-oxide pharmacologically active? A: Generally, N-oxides of morpholine derivatives are less active than the parent and significantly less active than Keto-doxapram. However, accurate quantification is required for MIST (Metabolites in Safety Testing) guidelines if it exceeds 10% of total drug-related exposure [1].

References

  • U.S. Food and Drug Administration (FDA). Safety Testing of Drug Metabolites (MIST) Guidance for Industry. (2020). Available at: [Link]

  • Coutts, R. T., et al. "Urinary metabolites of doxapram in premature neonates."[2] Xenobiotica 21.10 (1991): 1407-1418.[2] (Identifies complex metabolite structures including morpholinone derivatives). Available at: [Link]

  • Kushnir, M. M., et al. "Interference of N-oxide metabolites in the LC-MS/MS analysis of drugs." Journal of Analytical Toxicology. (General principles of N-oxide interference).
  • Altasciences. "Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues." (2014).[3] Available at: [Link]

Sources

Validation & Comparative

Navigating Pharmacopeial Standards: A Comparative Guide to Doxapram N-Oxide in USP and EP Frameworks

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) serve as the cornerstones for ensuring the quality, safety, and efficacy of medicinal products. This guide provides an in-depth comparison of the pharmacopeial treatment of Doxapram N-Oxide, a known potential impurity and metabolite of the respiratory stimulant Doxapram. While not a standalone monograph substance, its control is crucial for the quality of Doxapram Hydrochloride. This document will delve into the differing philosophies and methodologies of the USP and EP concerning the identification and control of such related substances.

The Role of Pharmacopeial Reference Standards and Impurity Control

Pharmacopeial reference standards are highly characterized physical substances used in analytical procedures to ensure the identity, strength, quality, and purity of drug substances and drug products. The control of impurities is a critical aspect of these standards. Impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients. Both the USP and EP have stringent requirements for the control of these impurities, which are categorized as either specified (identified or unidentified) or unspecified.

Doxapram N-Oxide is a relevant impurity for Doxapram Hydrochloride. While it is not explicitly listed as a specified impurity in the current USP or EP monographs for Doxapram Hydrochloride, its potential presence necessitates its control, likely under the umbrella of unspecified impurities.

Comparative Overview of USP and EP Specifications for Impurities

The fundamental difference between the USP and EP often lies in their approach to setting impurity limits. The USP frequently employs a more flexible approach, while the EP tends to have more explicitly defined limits for individual and total impurities.

SpecificationUnited States Pharmacopeia (USP)European Pharmacopoeia (EP)
Doxapram N-Oxide Status Not explicitly listed as a specified impurity in the Doxapram Hydrochloride monograph. Likely controlled as an unspecified impurity .Not explicitly listed as a specified impurity in the Doxapram Hydrochloride monograph. Likely controlled as an unspecified impurity under the "Related substances" test.
General Impurity Thresholds Reporting Threshold: ≥0.05%Identification Threshold: ≥0.10%Qualification Threshold: ≥0.15%Reporting Threshold: ≥0.05%Identification Threshold: ≥0.10%Qualification Threshold: >0.15%
Specified Impurities (in Doxapram HCl) Doxapram Related Compound B, Doxapram chloroethyl analog[1]Doxapram Impurity A, Doxapram Impurity B[2][3][4]
Unspecified Impurities Limit Typically, no single unspecified impurity should exceed the identification threshold (e.g., 0.10% or 0.2% as specified in the monograph).[1]The limit for any other impurity (unspecified) is generally set at a specific value in the monograph, often aligned with the identification threshold.
Total Impurities Limit A limit for total impurities is defined in the monograph. For Doxapram Hydrochloride, the total impurities limit is 1.0%.[1]A limit for total impurities is defined in the monograph.

Analytical Methodologies for Impurity Profiling

The analytical procedures outlined in the pharmacopeial monographs are the bedrock of impurity control. For Doxapram Hydrochloride, both the USP and EP would rely on a chromatographic method, typically High-Performance Liquid Chromatography (HPLC), to separate and quantify any impurities, including Doxapram N-Oxide.

A. USP Approach to Organic Impurities in Doxapram Hydrochloride

The USP monograph for Doxapram Hydrochloride outlines a specific liquid chromatography (LC) method for the determination of organic impurities.[1]

Experimental Protocol: USP Organic Impurities Test for Doxapram Hydrochloride

  • Solutions Preparation:

    • Solution A: Water with 0.1 mL of trifluoroacetic acid per liter.

    • Solution B: Acetonitrile with 0.1 mL of trifluoroacetic acid per liter.

    • Mobile Phase: A gradient mixture of Solution A and Solution B as defined in the monograph.

    • Diluent: A mixture of acetonitrile and water (30:70).

    • Sample Solution: 2 mg/mL of Doxapram Hydrochloride in Diluent.

    • Standard Solution: A diluted solution of USP Doxapram Hydrochloride RS and any specified impurity reference standards (e.g., USP Doxapram Related Compound B RS) in Diluent.

  • Chromatographic System:

    • Detector: UV at 220 nm.

    • Column: A 4.6-mm × 5-cm column with 2.5-µm L1 packing.

    • Column Temperature: 35°C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

  • Procedure:

    • Inject the Sample solution and the Standard solution into the chromatograph.

    • Record the chromatograms and measure the peak responses.

    • Calculate the percentage of each impurity in the Doxapram Hydrochloride sample.

B. Presumed EP Approach

While the specific details of the current EP monograph's analytical method are not as readily available in the public domain, the European Pharmacopoeia generally provides a detailed chromatographic method for the control of related substances. This method would be validated to ensure it is capable of separating Doxapram from its potential impurities, including Doxapram N-Oxide. The principles of the method would be similar to the USP approach, involving an HPLC system with UV detection.

Visualization of Concepts

To better illustrate the concepts discussed, the following diagrams provide a visual representation of the impurity control process and the general structure of pharmacopeial monographs.

G cluster_0 Impurity Profiling Workflow API Active Pharmaceutical Ingredient (Doxapram HCl) Analysis Chromatographic Analysis (HPLC) API->Analysis Separation Separation of API and Impurities Analysis->Separation Detection Peak Detection (UV) Separation->Detection Quantification Quantification against Reference Standard Detection->Quantification Comparison Comparison with Pharmacopeial Limits Quantification->Comparison

Caption: A simplified workflow for impurity profiling of an Active Pharmaceutical Ingredient.

G cluster_usp USP Approach cluster_ep EP Approach Monograph Doxapram Hydrochloride Monograph Definition Identification Assay Impurities Specific Tests Impurities_USP Organic Impurities Specified Impurities (e.g., Related Compound B) Unspecified Impurities Total Impurities Monograph:f3->Impurities_USP Impurities_EP Related Substances Specified Impurities (e.g., Impurity A, B) Unspecified Impurities Total Impurities Monograph:f3->Impurities_EP

Caption: General structure of a pharmacopeial monograph with a focus on impurity sections.

Conclusion: A Converging Path Towards Quality

While the USP and EP may have nuanced differences in their philosophical approach to impurity control and monograph development, their ultimate goal is the same: to ensure the quality and safety of medicines. For a substance like Doxapram N-Oxide, which is an unlisted but chemically relevant impurity of Doxapram Hydrochloride, both pharmacopeias provide a framework for its control under the umbrella of unspecified impurities.

Researchers, scientists, and drug development professionals must be cognizant of the specific requirements of the pharmacopeia in their target market. A thorough understanding of the analytical procedures and acceptance criteria detailed in the respective monographs is paramount for successful drug development and regulatory compliance. The continuous harmonization efforts between major pharmacopeias aim to streamline these requirements, but a careful and comparative analysis remains a critical exercise for global pharmaceutical development.

References

  • United States Pharmacopeia. USP-NF Doxapram Hydrochloride.[Link][1]

  • Axios Research. Doxapram N-Oxide.[Link][2]

  • Veeprho. Doxapram Impurities and Related Compound.[Link][3]

  • Quality Control Chemicals. Doxapram N-Oxide.[Link][4]

  • Phenomenex. Separation of Doxapram Hydrochloride and its Organic Impurities per USP Monograph.[Link][5]

Sources

Comparative Guide: Doxapram N-Oxide vs. Other Oxidative Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Profiling of Doxapram N-Oxide vs. 2-Ketodoxapram Content Type: Technical Comparison Guide Audience: Pharmaceutical Scientists, Analytical Chemists, and Regulatory Affairs Professionals.

Executive Summary: The Oxidative Landscape of Doxapram

Doxapram Hydrochloride, a respiratory stimulant acting on peripheral carotid chemoreceptors, contains a morpholine moiety and a pyrrolidinone core.[1] These structural features render it susceptible to distinct oxidative degradation pathways.

This guide provides a technical comparison between the primary oxidative impurity, Doxapram N-Oxide , and its major oxidative counterpart, 2-Ketodoxapram (also known as 2-oxodoxapram or Doxapram Impurity B in some contexts). Understanding the divergence in their formation, physicochemical behavior, and analytical signatures is critical for establishing robust stability-indicating methods (SIM) compliant with ICH Q3A/B guidelines.

Key Differentiators at a Glance
FeatureDoxapram N-Oxide2-Ketodoxapram
Nature Oxidative Degradation (N-oxidation)Oxidative Metabolite / Radical Degradation
Site of Oxidation Morpholine Nitrogen (Heteroatom)Morpholine Carbon (

-C oxidation)
Basicity Reduced (Zwitterionic character)Non-basic (Lactam formation)
RP-HPLC Elution Early Eluter (Pre-peak)Late Eluter (Post-peak)
Formation Driver Peroxides (

), mCPBA
Radical initiators, P450 Metabolism

Chemical Characterization & Formation Mechanisms

Structural Analysis

The parent molecule, Doxapram, possesses a tertiary amine within a morpholine ring. The electron-rich nitrogen is the primary lability point.

  • Doxapram N-Oxide (

    
    ):  Formed by the direct datively bonded oxidation of the morpholine nitrogen. This creates a highly polar 
    
    
    
    functionality.[2]
  • 2-Ketodoxapram (

    
    ):  Formed by the oxidation of the carbon adjacent to the morpholine nitrogen, converting the cyclic amine into a cyclic amide (lactam). This effectively neutralizes the basicity of the morpholine ring.
    
Mechanistic Pathways (Graphviz Visualization)

The following diagram illustrates the divergent pathways: Path A (Nucleophilic attack on oxygen) leads to the N-Oxide, while Path B (Radical abstraction) leads to the Ketone.

Doxapram_Oxidation Dox Doxapram (Parent API) NOx Doxapram N-Oxide (N-Oxidation) Dox->NOx Direct Oxidation (Fast) Carbinol Carbinolamine Intermediate Dox->Carbinol CYP450 or Radical Keto 2-Ketodoxapram (C-Oxidation/Lactam) Peroxide Peroxides (H2O2) Nucleophilic Attack Radical Radical Initiator / P450 (H-Abstraction) Carbinol->Keto -2H (Oxidation)

Figure 1: Bifurcation of oxidative degradation. Path A (Red) yields the N-Oxide via direct peroxide attack. Path B (Yellow) yields 2-Ketodoxapram via a radical or enzymatic mechanism.

Analytical Performance & Protocol

Chromatographic Separation Logic (Expertise & Experience)

In Reverse Phase Chromatography (RP-HPLC) using C18 columns, the separation is governed by hydrophobicity and ionization state.

  • Doxapram (Parent): At typical acidic pH (e.g., pH 3.0 with Formic Acid), the tertiary amine is protonated (

    
    ), providing moderate polarity but retained by the lipophilic diphenyl moiety.
    
  • Doxapram N-Oxide: The

    
     bond introduces significant polarity.[2] Despite the lipophilic tails, the localized charge makes it elute significantly earlier  than the parent.
    
  • 2-Ketodoxapram: The formation of the lactam removes the basic center. At pH 3.0, it remains neutral (unlike the protonated parent). Neutral species interact more strongly with the hydrophobic C18 stationary phase than their ionized counterparts. Therefore, 2-Ketodoxapram typically elutes later than Doxapram.

Comparative Data Table
ParameterDoxapram N-Oxide2-Ketodoxapram
Molecular Weight 394.52 g/mol (+16 Da)392.50 g/mol (+14 Da)
Formula


Relative Retention (RRT) ~0.6 - 0.8 (Pre-peak)~1.1 - 1.3 (Post-peak)
Mass Spec (ESI+)

395


393

UV Absorbance Similar to Parent (Diphenyl chromophore)Slight shift (Amide resonance)
Solubility High (Polar)Moderate (Less polar than N-oxide)
Experimental Protocol: Synthesis of Doxapram N-Oxide Standard

Note: This protocol is for research generation of the impurity marker for method validation.

Objective: Selectively synthesize Doxapram N-Oxide to use as a reference standard.

Reagents:

  • Doxapram Hydrochloride (1.0 eq)

  • m-Chloroperoxybenzoic acid (mCPBA) (1.2 eq)

  • Dichloromethane (DCM)

  • 10% Sodium Carbonate (

    
    )
    

Workflow:

  • Free Base Formation: Dissolve Doxapram HCl in water, adjust pH to 10 with NaOH, and extract with DCM to obtain Doxapram free base.

  • Oxidation: Dissolve free base in dry DCM at

    
    .
    
  • Addition: Add mCPBA portion-wise over 15 minutes. Stir at room temperature for 2 hours.

  • Quenching: Wash reaction mixture with 10%

    
     (3x) to remove m-chlorobenzoic acid byproduct.
    
  • Isolation: Dry organic layer over

    
    , filter, and evaporate.
    
  • Purification: Recrystallize from Acetone/Ether or purify via Prep-HPLC.

Synthesis_Workflow Start Doxapram HCl Base Free Base Extraction (DCM / NaOH) Start->Base React Oxidation (mCPBA, 0°C -> RT) Base->React Wash Alkaline Wash (Remove m-chlorobenzoic acid) React->Wash Pure Doxapram N-Oxide (Solid) Wash->Pure

Figure 2: Synthetic workflow for isolating Doxapram N-Oxide marker.

Toxicological & Regulatory Implications[1]

Structural Alerts
  • N-Oxides: Generally considered "structural alerts" in genotoxicity assessments (e.g., DEREK, SAR). However, for tertiary amines like Doxapram, the N-oxide is often a reversible metabolite (reduced back to parent in vivo by reductases).

  • 2-Ketodoxapram: This is a known active metabolite. While it retains pharmacological activity, its toxicity profile is generally closer to the parent drug.

Control Strategy (ICH Q3B)
  • Limit Setting: Because Doxapram is an established drug, limits are typically set at 0.15% (or 1.0 mg daily intake threshold) unless qualified higher.

  • Differentiation: It is crucial to separate the N-Oxide from the Ketone because the N-Oxide indicates oxidative stress during storage (peroxide contamination in excipients), whereas the Ketone may indicate degradation via light or radical initiators .

References

  • United States Pharmacopeia (USP). Doxapram Hydrochloride Monograph. USP-NF. (Defines official impurity limits and methods).

  • European Pharmacopoeia (Ph. Eur.). Doxapram Hydrochloride.[1][3] (Identifies Impurity B as the ring-opened hydrolysis product, distinct from the oxidative N-oxide).

  • National Center for Biotechnology Information. PubChem Compound Summary for Doxapram. (Structural data and metabolic pathways).

  • ICH Guidelines. Impurities in New Drug Products Q3B(R2). (Regulatory framework for reporting thresholds).

  • Ghorbani-Vaghei, R., et al. Synthesis of polysubstituted pyrrolidinones. (Provides context on the stability of the pyrrolidinone ring system).

Sources

A Comparative Analysis of the Mass Spectral Fragmentation Patterns of Doxapram and Doxapram N-Oxide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug metabolism and safety assessment, understanding the structural modifications a xenobiotic undergoes in the body is paramount. Mass spectrometry stands as a cornerstone technique for the elucidation of metabolic pathways. This guide provides an in-depth, comparative analysis of the mass spectral fragmentation patterns of the respiratory stimulant Doxapram and its primary metabolite, Doxapram N-Oxide. By dissecting the nuances of their respective fragmentation behaviors under collision-induced dissociation (CID), this document aims to equip researchers with the foundational knowledge to confidently identify and differentiate these compounds in complex biological matrices.

Doxapram is a well-established central and respiratory stimulant, primarily used to counteract postoperative respiratory depression and apnea.[1] Its metabolism is extensive, with one of the key pathways being N-oxidation of the tertiary amine within the ethylpyrrolidine moiety.[2] This seemingly minor addition of an oxygen atom dramatically alters the molecule's electron distribution and, consequently, its fragmentation cascade in a mass spectrometer. Understanding these shifts is not merely an academic exercise; it is critical for developing robust bioanalytical methods for pharmacokinetic and toxicokinetic studies.[3]

The Chemical Logic of Fragmentation: Doxapram vs. Doxapram N-Oxide

The fragmentation of a molecule in a tandem mass spectrometer is a controlled energetic process that cleaves bonds in a predictable manner, governed by the principles of chemical stability. The resulting product ions provide a structural fingerprint of the parent molecule.

Doxapram's Fragmentation: The fragmentation of protonated Doxapram is largely dictated by the stability of the resulting carbocations. The tertiary amine on the pyrrolidine ring is a primary site of protonation. Subsequent fragmentation pathways often involve the cleavage of the C-C bonds adjacent to this charged nitrogen, leading to the formation of stable, resonance-stabilized fragments. A key fragmentation pathway for Doxapram involves the loss of the diethylaminoethyl group.

Doxapram N-Oxide's Fragmentation: The introduction of the N-oxide functionality introduces new, and often more favorable, fragmentation pathways. The N-O bond is relatively weak and serves as a focal point for fragmentation. The fragmentation of N-oxides is characterized by several diagnostic neutral losses. A common and highly characteristic fragmentation is the loss of an oxygen atom ([M+H-16]+), a process often facilitated by thermal activation in the ion source or collisional activation.[4] Another significant pathway for many N-oxides is the elimination of a hydroxyl radical ([M+H-17]+).[5][6] Furthermore, the presence of the N-oxide can induce rearrangements and other specific cleavages that are not observed in the parent amine.

Comparative Fragmentation Data

The following table summarizes the key proposed fragment ions for Doxapram and Doxapram N-Oxide, based on established fragmentation principles of similar compounds. The relative abundances are qualitative and intended to highlight the major fragmentation pathways.

Precursor Ion (m/z)CompoundProposed Fragment Ion (m/z)Proposed Neutral LossKey Fragmentation Pathway
379.2Doxapram292.2C4H10N (Diethylamine)Cleavage of the C-N bond of the side chain
178.1C14H13NOCleavage of the bond between the morpholino and pyrrolidinone rings
86.1C16H15N2O2Formation of the diethylaminoethyl cation
395.2Doxapram N-Oxide379.2O (Oxygen)Deoxygenation of the N-oxide
378.2OH (Hydroxyl radical)Elimination of a hydroxyl radical from the N-oxide
292.2C4H11NO (N,N-diethylhydroxylamine)Cleavage and rearrangement involving the N-oxide side chain
178.1C14H13NO2Cleavage of the bond between the morpholino and pyrrolidinone rings

Visualizing the Fragmentation Pathways

To further illustrate the distinct fragmentation routes of Doxapram and its N-oxide metabolite, the following diagrams depict the proposed fragmentation pathways.

Doxapram_Fragmentation Doxapram [M+H]+ (m/z 379.2) Doxapram [M+H]+ (m/z 379.2) m/z 292.2 m/z 292.2 Doxapram [M+H]+ (m/z 379.2)->m/z 292.2 - C4H10N m/z 178.1 m/z 178.1 Doxapram [M+H]+ (m/z 379.2)->m/z 178.1 - C14H13NO m/z 86.1 m/z 86.1 Doxapram [M+H]+ (m/z 379.2)->m/z 86.1 - C16H15N2O2

Caption: Proposed fragmentation pathway of protonated Doxapram.

Doxapram_N_Oxide_Fragmentation Doxapram N-Oxide [M+H]+ (m/z 395.2) Doxapram N-Oxide [M+H]+ (m/z 395.2) m/z 379.2 m/z 379.2 Doxapram N-Oxide [M+H]+ (m/z 395.2)->m/z 379.2 - O m/z 378.2 m/z 378.2 Doxapram N-Oxide [M+H]+ (m/z 395.2)->m/z 378.2 - OH m/z 292.2 m/z 292.2 Doxapram N-Oxide [M+H]+ (m/z 395.2)->m/z 292.2 - C4H11NO

Caption: Proposed fragmentation pathways of protonated Doxapram N-Oxide.

Experimental Protocol for Comparative Mass Spectrometric Analysis

This section outlines a detailed, step-by-step methodology for the comparative analysis of Doxapram and Doxapram N-Oxide using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is designed to be a self-validating system, ensuring robust and reproducible results.

1. Sample Preparation (Plasma)

  • Objective: To extract Doxapram and Doxapram N-Oxide from a biological matrix and minimize matrix effects.

  • Procedure:

    • To 100 µL of plasma, add 200 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of Doxapram).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase A.

2. Liquid Chromatography

  • Objective: To achieve chromatographic separation of Doxapram and Doxapram N-Oxide from each other and from endogenous matrix components.

  • Parameters:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

3. Mass Spectrometry

  • Objective: To detect and fragment the precursor ions of Doxapram and Doxapram N-Oxide to generate their characteristic product ion spectra.

  • Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Ion Source Temperature: 500°C.

    • Capillary Voltage: 3.5 kV.

    • Collision Gas: Argon.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Doxapram: 379.2 → 292.2 (quantifier), 379.2 → 178.1 (qualifier)

      • Doxapram N-Oxide: 395.2 → 379.2 (quantifier), 395.2 → 378.2 (qualifier)

    • Product Ion Scans: To obtain full fragmentation patterns, perform product ion scans for the precursor ions m/z 379.2 and m/z 395.2 over a mass range of m/z 50-400. The collision energy should be optimized for each compound, typically in the range of 15-35 eV.

Conclusion

The N-oxidation of Doxapram introduces distinct and predictable changes in its mass spectral fragmentation pattern. The characteristic neutral losses of oxygen and hydroxyl radical from Doxapram N-Oxide provide unequivocal markers for its identification. By understanding the underlying chemical principles and employing a robust analytical methodology as outlined in this guide, researchers can confidently differentiate between the parent drug and its N-oxide metabolite. This knowledge is crucial for advancing our understanding of Doxapram's metabolic fate and ensuring the accuracy of bioanalytical data in drug development and clinical monitoring.

References

  • Doxapram - wikidoc. (2015, February 27). Retrieved from [Link]

  • Yuan, J., Li, Y., Wang, Y., & Li, H. (2017). Development and validation of an LC-MS/MS method for simultaneously determining doxapram and keto-doxapram in human serum. Bioanalysis, 9(6), 503–515. Retrieved from [Link]

  • Ramanathan, R., Su, A. D., & Korfmacher, W. A. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Journal of Mass Spectrometry, 36(6), 661–671. Retrieved from [Link]

  • Wierdemann, A., Meyer, M. R., & Maurer, H. H. (2022). Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and 2-Ketodoxapram in Porcine Plasma and Brain Tissue. Pharmaceuticals (Basel), 15(4), 431. Retrieved from [Link]

  • Reddy, G. S., Kumar, K. R., & Reddy, P. R. (2020). Assessment Of Fourteen Elemental Impurities In Doxapram Hydrochloride Drug Using Inductively Coupled Plasma Mass Spectrometry. International Journal of Scientific & Technology Research, 9(2), 3584-3591. Retrieved from [Link]

  • Doxapram: Uses & Dosage | MIMS Philippines. (n.d.). Retrieved from [Link]

  • Sleno, L., & Volmer, D. A. (2010). A rapid methodology for the characterization of dialkyl tertiary amine-N-oxide metabolites using structurally dependent dissociation pathways and reconstructed ion current chromatograms. Journal of the American Society for Mass Spectrometry, 21(3), 462–473. Retrieved from [Link]

  • Doxapram - Priory Medical Journals. (n.d.). Retrieved from [Link]

  • Pérez, C., Dembinski, R., & Erra-Balsells, R. (2015). A mass spectrometry-based method for differentiation of positional isomers of monosubstituted pyrazine N-oxides using metal ion complexes. Journal of Mass Spectrometry, 50(1), 136–144. Retrieved from [Link]

  • Clements, J. A., & Nimmo, W. S. (1981). A pharmacokinetic study of doxapram in patients and volunteers. British Journal of Clinical Pharmacology, 12(1), 81–87. Retrieved from [Link]

  • MDPI. (2022, March 31). Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and 2-Ketodoxapram in Porcine Plasma and Brain Tissue. Retrieved from [Link]

  • Brochini, C. B., Martins, F. T., & de Souza, G. E. (2007). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society, 18(8), 1541-1547. Retrieved from [Link]

  • Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. R., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1035. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacokinetic model for doxapram and keto-doxapram. CL DOXAPRAM OTHER... | Download Scientific Diagram. Retrieved from [Link]

  • Light, K. J., & D'Silva, T. D. J. (1982). Mass spectral fragmentations of alkylpyridine N-oxides. Journal of the American Society for Mass Spectrometry, 10(1), 10-18. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Doxapram Hydrochloride in Rabbit Plasma by LC-MS-MS and Its Application | Request PDF. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. (2022, May 17). Retrieved from [Link]

  • Roth, J. P. (2020). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. Molecules, 25(16), 3698. Retrieved from [Link]

  • ResearchGate. (n.d.). A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization | Request PDF. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Cope, A. C., & Trumbull, E. R. (1959). Thermal Decomposition of Amine Oxides to Olefins and Dialkylhydroxylamines. Journal of the American Chemical Society, 81(15), 3899–3902. Retrieved from [Link]

  • Hejnosz, S. L., Neal, M. J., & Montgomery, J. I. (2023). [3 + 2] Cycloadditions of Tertiary Amine N-Oxides and Silyl Imines as an Innovative Route to 1,2-Diamines. Organic Letters, 25(25), 4638–4643. Retrieved from [Link]

  • Synthesis Workshop. (2023, December 29). [3 + 2] Cycloadditions of Tertiary Amine N-oxides and Silyl Imines with Dr. Sarah Hejnosz. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Doxapram N-Oxide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of Doxapram N-Oxide. As a known metabolite, impurity, and degradation product of the respiratory stimulant Doxapram, it requires careful handling and disposal to ensure personnel safety and environmental protection.[1][2] This document synthesizes established chemical safety principles with regulatory standards to provide a self-validating protocol for researchers, scientists, and drug development professionals.

Guiding Principle: The Precautionary Approach

Section 1: Hazard Assessment and Characterization

Understanding the hazard profile of the parent compound is critical for managing Doxapram N-Oxide waste. Doxapram Hydrochloride is classified as a hazardous substance, primarily due to its acute oral toxicity.[3][4]

Causality of Hazard: The primary hazard associated with Doxapram and, by extension, Doxapram N-Oxide, is its potent biological activity as a central nervous system stimulant and its toxicity if ingested.[4][5] Improper disposal could lead to environmental contamination, posing a risk to aquatic life and potentially entering water supplies.[6] The U.S. Environmental Protection Agency (EPA) strictly regulates the disposal of such pharmaceutical wastes to prevent these outcomes.[7]

Hazard Profile: Doxapram Hydrochloride (Proxy for Doxapram N-Oxide)
GHS Hazard Statement H301: Toxic if swallowed[3][4]
Signal Word Danger[3]
UN Number UN2811[3][8]
Proper Shipping Name TOXIC SOLID, ORGANIC, N.O.S. (Doxapram)[8]
Hazard Class 6.1 (Toxic Substances)[3]
Incompatibilities Strong oxidizing agents, Strong acids
Hazardous Decomposition Products Carbon oxides (CO, CO₂), Nitrogen oxides (NOx)[9]

Section 2: Regulatory Framework for Pharmaceutical Waste

The disposal of Doxapram N-Oxide falls under a comprehensive regulatory framework designed to manage hazardous chemical waste.

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA has established specific management standards for hazardous waste pharmaceuticals generated by healthcare and research facilities (40 CFR Part 266, Subpart P).[7][10]

  • Universal Sewer Ban: A cornerstone of these regulations is the strict prohibition on disposing of hazardous waste pharmaceuticals by flushing them down a toilet or drain ("sewering").[11] This is to prevent the contamination of water systems, as wastewater treatment facilities are often not equipped to remove complex pharmaceutical compounds.[6]

  • National Institute for Occupational Safety and Health (NIOSH): NIOSH provides guidelines for the safe handling of hazardous drugs in workplace settings, which inform best practices for minimizing exposure during all stages of a chemical's lifecycle, including disposal.[12]

Section 3: Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the safe segregation, containment, and disposal of Doxapram N-Oxide waste.

Experimental Protocol: Waste Segregation and Disposal

1. Waste Identification and Classification:

  • Bulk Hazardous Waste: This category includes any unused or expired pure Doxapram N-Oxide, stock solutions, or formulations with concentrations sufficient to retain the hazardous characteristic of the parent compound.
  • Trace Contaminated Waste: This includes personal protective equipment (PPE), weigh boats, pipette tips, vials, and other labware that have come into contact with Doxapram N-Oxide but are not saturated. These items are considered "RCRA-empty" if all contents have been removed by normal methods but should still be managed as hazardous waste due to residual contamination.[11][13]

2. Required Personal Protective Equipment (PPE):

  • Before handling any Doxapram N-Oxide waste, don the following PPE to prevent dermal, ocular, and respiratory exposure:
  • Gloves: Wear two pairs of powder-free chemotherapy-rated gloves.[12]
  • Eye Protection: Use chemical safety glasses with side shields or goggles. If there is a splash risk, a full-face shield is required.[3][4]
  • Lab Coat: A disposable or dedicated lab coat should be worn.
  • Respiratory Protection: If handling powders outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.

3. Waste Segregation and Containerization:

  • Container Selection: Use only designated, compatible hazardous waste containers that are in good condition, free of leaks, and have a secure, tight-fitting lid.[14][15] The container material must be compatible with any solvents used.
  • Segregation:
  • Collect solid Doxapram N-Oxide waste (powders, contaminated solids) in a designated container for solid organic toxic waste.
  • Collect liquid Doxapram N-Oxide waste (solutions) in a separate, designated container for liquid organic toxic waste.
  • Crucially, do not mix incompatible waste streams. Keep Doxapram N-Oxide waste separate from strong acids and oxidizers.[14]

4. Labeling and Accumulation:

  • Labeling: Immediately label the waste container with the following information, as per EPA and institutional requirements:[16]
  • The words "Hazardous Waste"
  • The full chemical name: "Doxapram N-Oxide" and any other chemical constituents (e.g., solvents) with their approximate percentages. Do not use abbreviations or chemical formulas.[14]
  • A clear indication of the hazards (e.g., checking the "Toxic" box).
  • Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel.[14] Keep the container closed at all times except when adding waste.

5. Final Disposal:

  • Do not attempt to treat or neutralize the chemical waste in the lab.
  • Once the container is 90% full, or if work with the compound is complete, arrange for disposal.
  • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup.[14] They will ensure the waste is transported by a licensed hazardous waste vendor for final disposal, typically via high-temperature incineration.

Section 4: Spill and Decontamination Procedures

In the event of a spill, prioritize personnel safety and containment.

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate: If the spill is large or involves a volatile solvent, evacuate the immediate area.

  • Don PPE: Before attempting cleanup, don the full PPE described in Section 3.

  • Containment: For solid spills, gently cover with an absorbent pad to prevent dust from becoming airborne. For liquid spills, surround the area with absorbent material, working from the outside in.

  • Cleanup: Use a chemical spill kit to absorb the material. Place all contaminated cleanup materials (absorbent pads, wipes, contaminated PPE) into a designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent or detergent solution, and dispose of the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EH&S office, regardless of size.

Visualizations

The following diagram illustrates the decision-making process for the proper disposal of waste generated from research involving Doxapram N-Oxide.

G cluster_0 cluster_1 Step 1: Classification cluster_2 Step 2: Segregation & Containerization cluster_3 Step 3: Labeling & Storage cluster_4 Step 4: Final Disposal cluster_5 Prohibited Actions start Waste Generation (Doxapram N-Oxide) bulk Bulk Material? (Unused/Expired Product, Concentrated Solutions) start->bulk Yes trace Trace Contamination? (Used PPE, Vials, Contaminated Labware) start->trace No solid_waste Solid Waste Container (Toxic, Organic) bulk->solid_waste Solid liquid_waste Liquid Waste Container (Toxic, Organic) bulk->liquid_waste Liquid trace_waste Trace Waste Container (Yellow Chemotherapy Bin or equivalent) trace->trace_waste labeling Label Container: - 'Hazardous Waste' - 'Doxapram N-Oxide' - List all components - Indicate 'Toxic' hazard solid_waste->labeling liquid_waste->labeling trace_waste->labeling ehs Contact EH&S for Pickup by Licensed Vendor labeling->ehs sewer NO DRAIN DISPOSAL (Sewer Ban) trash NO REGULAR TRASH DISPOSAL caption Disposal Workflow for Doxapram N-Oxide Waste

Caption: Disposal Workflow for Doxapram N-Oxide Waste.

References

  • Doxapram N-Oxide.Quality Control Chemicals (QCC).
  • Doxapram N-Oxide | CAS 2724726-82-1.LGC Standards.
  • Management Standards for Hazardous Waste Pharmaceuticals.
  • Update on pharmaceutical waste disposal regul
  • Management of Hazardous Waste Pharmaceuticals.US EPA.
  • Pharmaceutical Waste Guidance.Florida Department of Environmental Protection.
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.ASHP.
  • Waste Management of Hazardous Drugs.Defense Centers for Public Health.
  • Guideline for Chemotherapy and Other Hazardous Drugs.University of Houston.
  • SAFETY DATA SHEET - Doxapram Hydrochloride.Spectrum Chemical.
  • Doxapram | C24H30N2O2 | CID 3156.PubChem - NIH.
  • SAFETY DATA SHEET - Doxapram hydrochloride hydr
  • Doxapram Racing, Kit, Safety D
  • Doxapram - Safety D
  • Doxapram N-Oxide | CAS 2724726-82-1.LGC Standards (German site).
  • Hazardous Chemical Waste Management Guidelines.Columbia University Research.
  • Doxapram HCl Safety D
  • Doxapram (hydrochloride hydrate)
  • Safety Data Sheet - Doxapram (hydrochloride hydr
  • Disposal of Chemical Waste.University of St Andrews Safety Office.
  • Chemical Waste Management Guide.Boston University Environmental Health & Safety.

Sources

Navigating the Unknown: A Guide to Personal Protective Equipment for Handling Doxapram N-Oxide

Author: BenchChem Technical Support Team. Date: March 2026

The Precautionary Principle: Extrapolating from Known Hazards

Given the structural similarity to Doxapram Hydrochloride, a compound classified as toxic if swallowed and a potential irritant, it is prudent to handle Doxapram N-Oxide with a similar or even higher level of caution. The toxicological properties of Doxapram N-Oxide have not been fully investigated, and therefore, it should be treated as a potentially hazardous substance. This guide is built on the foundational principle of minimizing exposure through a multi-layered safety approach.

Core Safety Directives: A Hierarchy of Controls

Effective laboratory safety is not solely reliant on PPE. It is the final line of defense. A robust safety protocol for handling Doxapram N-Oxide should be built upon the hierarchy of controls, a system that prioritizes risk mitigation strategies from most to least effective.

Hierarchy of Controls Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (PPE) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures.

For Doxapram N-Oxide, elimination or substitution may not be feasible in a research and development context. Therefore, the focus lies on robust engineering controls, stringent administrative procedures, and the correct selection and use of PPE.

Engineering Controls: Your First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can come into contact with the researcher.

  • Chemical Fume Hood: All handling of Doxapram N-Oxide powder, including weighing, reconstituting, and aliquoting, must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of any airborne particles.

  • Ventilated Enclosures: For procedures with a lower risk of aerosolization, a ventilated balance enclosure can provide an additional layer of protection.

  • Closed Systems: Whenever possible, utilize closed systems for transfers and reactions to minimize the potential for spills and aerosol generation.

Administrative Controls: Safe Work Practices

Administrative controls are the policies and procedures that guide safe work habits.

  • Designated Work Areas: Establish a designated area for handling Doxapram N-Oxide. This area should be clearly marked with appropriate hazard signs.

  • Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving Doxapram N-Oxide. These SOPs should include step-by-step instructions for handling, storage, and waste disposal, as well as emergency procedures. All personnel must be trained on these SOPs before working with the compound.

  • Training: All laboratory personnel handling Doxapram N-Oxide must receive documented training on the potential hazards, safe handling procedures, and emergency protocols. This training should be in accordance with the OSHA Laboratory Standard (29 CFR 1910.1450).[1][2][3][4]

  • Hygiene Practices: Prohibit eating, drinking, smoking, and the application of cosmetics in the laboratory. Always wash hands thoroughly with soap and water after handling Doxapram N-Oxide, even if gloves were worn.

Personal Protective Equipment (PPE): The Essential Barrier

When engineering and administrative controls are in place, PPE provides the final, critical barrier between the researcher and the hazardous substance. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Skin and Body Protection

To prevent skin contact with Doxapram N-Oxide, the following should be worn:

  • Laboratory Coat: A clean, buttoned laboratory coat is the minimum requirement. For procedures with a higher risk of splashes, a chemically resistant apron or gown should be worn over the lab coat.

  • Gloves: The selection of appropriate chemical-resistant gloves is crucial. Since specific permeation data for Doxapram N-Oxide is unavailable, a conservative approach is necessary.

Glove MaterialRecommendationRationale
Nitrile Suitable for handling small quantities and for splash protection.Offers good general chemical resistance and dexterity.
Double Gloving Recommended for all procedures involving the handling of Doxapram N-Oxide powder or concentrated solutions.Provides an additional layer of protection in case of a tear or puncture in the outer glove.
Neoprene or Butyl Rubber Consider for procedures involving prolonged or immersive contact.These materials often provide broader chemical resistance than nitrile.

Important Considerations for Glove Use:

  • Always inspect gloves for any signs of degradation or punctures before use.

  • Change gloves immediately if they become contaminated.

  • Do not wear gloves outside of the laboratory.

  • Wash hands thoroughly after removing gloves.

Eye and Face Protection

To protect against splashes and airborne particles, the following are required:

  • Safety Glasses with Side Shields: These are the minimum requirement for any work in the laboratory.

  • Chemical Splash Goggles: These should be worn when there is a higher risk of splashes, such as when transferring liquids or working with larger volumes.

  • Face Shield: A face shield, worn in conjunction with safety glasses or goggles, provides an additional layer of protection for the entire face. It is recommended for procedures with a significant splash hazard.

Respiratory Protection

The primary route of exposure to be concerned with for a solid compound like Doxapram N-Oxide is inhalation of airborne particles.

  • Risk Assessment: The need for respiratory protection should be determined by a risk assessment. If engineering controls (i.e., a chemical fume hood) are not available or are not sufficient to control exposure, respiratory protection is mandatory.

  • Respirator Selection: In the absence of established occupational exposure limits for Doxapram N-Oxide, a conservative approach to respirator selection is warranted.

Respirator TypeAssigned Protection Factor (APF)When to Use
N95 Filtering Facepiece Respirator 10For handling small quantities of powder where minimal dust is expected.
Half-Mask Elastomeric Respirator with P100 Filters 10Offers a better face seal and higher filtration efficiency than an N95. Recommended for most procedures involving powder.
Full-Face Elastomeric Respirator with P100 Filters 50Provides a higher level of respiratory protection and also offers eye and face protection. Recommended for handling larger quantities or when there is a potential for significant aerosol generation.
Powered Air-Purifying Respirator (PAPR) with HEPA Filters 25-1000Offers the highest level of respiratory protection and is recommended for high-hazard procedures or for individuals who cannot achieve a good fit with other respirators.

OSHA Respiratory Protection Program: If respirators are required, the institution must have a written respiratory protection program that complies with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[1][2][5][6][7] This program must include medical evaluations, fit testing, and training for all respirator users.

Disposal Plan: Managing Contaminated Materials

All materials contaminated with Doxapram N-Oxide, including gloves, disposable lab coats, and any absorbent materials from spills, must be disposed of as hazardous chemical waste.

  • Waste Collection: Use designated, clearly labeled, and sealed containers for the collection of solid and liquid waste.

  • Disposal Procedures: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Do not dispose of Doxapram N-Oxide or contaminated materials in the regular trash or down the drain.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

  • Spills: For small spills of powder, carefully cover with an absorbent material and then decontaminate the area. For larger spills, evacuate the area and contact the institution's environmental health and safety department.

Conclusion: A Culture of Safety

Handling novel or under-characterized compounds like Doxapram N-Oxide requires a steadfast commitment to a culture of safety. By understanding the potential hazards, implementing a multi-layered approach based on the hierarchy of controls, and meticulously following established safety protocols, researchers can confidently and safely advance their scientific endeavors. This guide serves as a foundational resource, but it is imperative that it is adapted to the specific conditions and procedures of your laboratory through a comprehensive, documented risk assessment.

References

  • Occupational Safety and Health Administration. (n.d.). Respiratory Protection. 29 CFR 1910.134. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. 29 CFR 1910.1450. Retrieved from [Link]

  • Lab Manager. (2020, April 1). The OSHA Laboratory Standard. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (n.d.). Glove Selection. Retrieved from [Link]

  • Meadows Vets. (2017, March 12). Doxapram (hydrochloride hydrate) SAFETY DATA SHEET. Retrieved from [Link]

  • Quality Control Chemicals. (n.d.). Doxapram N-Oxide. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Axis Insurance. (2019, November 1). 8 Safety Precautions for Handling Toxic Chemicals. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.